Product packaging for 2-(p-Tolyl)oxazole(Cat. No.:CAS No. 62882-04-6)

2-(p-Tolyl)oxazole

Cat. No.: B1281263
CAS No.: 62882-04-6
M. Wt: 159.18 g/mol
InChI Key: WHELBNUVILHIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(p-Tolyl)oxazole is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1281263 2-(p-Tolyl)oxazole CAS No. 62882-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHELBNUVILHIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494880
Record name 2-(4-Methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-04-6
Record name 2-(4-Methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(p-Tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(p-tolyl)oxazole (CAS No. 62882-04-6), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and synthetic methodologies. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs and general principles of oxazole chemistry are also discussed to provide a predictive framework for its behavior. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
IUPAC Name 2-(4-Methylphenyl)oxazole---
CAS Number 62882-04-6[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
Appearance Expected to be a solid at room temperatureBased on related 2-aryloxazoles
Melting Point Not reported; likely in the range of 50-100 °CEstimation based on related compounds
Boiling Point Not reported---
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water.General solubility of aromatic heterocycles
Purity Commercially available at ≥95%[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is sparse in public databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR * Aromatic protons (p-tolyl): Two doublets in the range of δ 7.2-8.0 ppm. * Oxazole protons: Two singlets or doublets in the range of δ 7.0-8.0 ppm. * Methyl protons: A singlet around δ 2.4 ppm.
¹³C NMR * Aromatic carbons (p-tolyl): Peaks in the range of δ 125-140 ppm. * Oxazole carbons: Peaks in the range of δ 120-160 ppm. * Methyl carbon: A peak around δ 21 ppm.
Mass Spectrometry (EI) * Molecular Ion (M⁺): m/z = 159. * Key Fragments: Loss of CO (m/z = 131), formation of the p-tolyl cation (m/z = 91), and fragments corresponding to the oxazole ring.
Infrared (IR) * C=N stretch: ~1650 cm⁻¹. * C-O-C stretch: ~1100-1200 cm⁻¹. * Aromatic C-H stretch: ~3000-3100 cm⁻¹. * Aromatic C=C stretch: ~1450-1600 cm⁻¹.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the electronic properties of the oxazole ring and the p-tolyl substituent. The oxazole ring is a weak base and can be protonated at the nitrogen atom. It is generally susceptible to electrophilic substitution at the C5 position, although the presence of the electron-donating p-tolyl group can influence the regioselectivity. The ring can also participate in cycloaddition reactions.

Several classical methods are available for the synthesis of 2-substituted oxazoles, including the Robinson-Gabriel, Van Leusen, and Fischer syntheses.

Synthetic Methodologies

3.1.1. Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of this compound, the starting material would be N-(2-oxoethyl)-4-methylbenzamide.

Experimental Protocol (General): Robinson-Gabriel Synthesis

  • Preparation of the 2-Acylamino-ketone: React 4-methylbenzoyl chloride with an appropriate amino ketone derivative.

  • Cyclodehydration: Dissolve the resulting 2-acylamino-ketone in a suitable solvent (e.g., toluene, xylene).

  • Add a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Robinson_Gabriel start N-(2-oxoethyl)-4-methylbenzamide intermediate Oxazolinium intermediate start->intermediate Dehydrating Agent (H+) product This compound intermediate->product -H2O

Caption: Robinson-Gabriel synthesis of this compound.

3.1.2. Van Leusen Oxazole Synthesis

This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. For this compound, p-tolualdehyde would be the starting aldehyde.

Experimental Protocol (General): Van Leusen Oxazole Synthesis

  • Dissolve p-tolualdehyde and tosylmethyl isocyanide (TosMIC) in a suitable solvent system (e.g., methanol/dimethoxyethane).

  • Add a base, such as potassium carbonate, portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[2][3][4]

Van_Leusen reactants p-Tolualdehyde + TosMIC intermediate Oxazoline intermediate reactants->intermediate Base (e.g., K2CO3) product This compound intermediate->product -TsH

Caption: Van Leusen synthesis of this compound.

3.1.3. Fischer Oxazole Synthesis

This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid. To synthesize this compound, one could potentially use the cyanohydrin of an appropriate aldehyde and p-tolualdehyde.

Experimental Protocol (General): Fischer Oxazole Synthesis

  • Prepare the cyanohydrin of a suitable aldehyde.

  • Dissolve the cyanohydrin and p-tolualdehyde in an anhydrous solvent (e.g., diethyl ether).

  • Bubble dry hydrogen chloride gas through the solution.

  • The product precipitates as the hydrochloride salt.

  • Filter the precipitate and wash with anhydrous ether.

  • The free base can be obtained by treating the hydrochloride salt with a weak base.[5]

Fischer_Oxazole reactants Cyanohydrin + p-Tolualdehyde intermediate Imino ether intermediate reactants->intermediate Anhydrous HCl product This compound intermediate->product Cyclization & Dehydration

Caption: Fischer oxazole synthesis of this compound.

Biological and Pharmacological Context

While specific studies on the biological activity of this compound are limited, the 2-aryloxazole scaffold is a well-recognized pharmacophore present in numerous biologically active molecules.[6] Derivatives of 2-aryloxazoles have demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial activity: Some oxazole derivatives exhibit potent antibacterial and antifungal properties.[6]

  • Anticancer activity: The oxazole ring is a key structural motif in several natural and synthetic compounds with cytotoxic and antiproliferative effects against various cancer cell lines.[7]

  • Anti-inflammatory activity: Certain oxazole derivatives have been investigated for their potential as anti-inflammatory agents.

The biological activity of 2-aryloxazoles is often attributed to their ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The nature and position of substituents on the aryl ring and the oxazole moiety can significantly influence the potency and selectivity of these compounds. Therefore, this compound represents a valuable scaffold for further derivatization and biological evaluation in drug discovery programs.

Biological_Activities scaffold 2-Aryloxazole Scaffold antimicrobial Antimicrobial Activity scaffold->antimicrobial anticancer Anticancer Activity scaffold->anticancer antiinflammatory Anti-inflammatory Activity scaffold->antiinflammatory

References

2-(p-Tolyl)oxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(p-tolyl)oxazole, a heterocyclic aromatic organic compound. The document details its chemical properties, synthesis methodologies, and potential biological significance, drawing upon data for the broader class of 2-aryloxazoles where specific information for the title compound is limited.

Core Compound Information

This compound, also known as 2-(4-methylphenyl)oxazole, is a derivative of oxazole featuring a p-tolyl substituent at the second position. The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 62882-04-6[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
Purity Typically ≥95%[1]

Synthesis of 2-Aryloxazoles: An Exemplary Protocol

Illustrative Synthesis Workflow

synthesis_workflow General Robinson-Gabriel Synthesis Workflow start Starting Materials: α-Amino Ketone p-Toluoyl Chloride step1 Acylation: Reaction with p-toluoyl chloride in the presence of a base (e.g., pyridine) start->step1 step2 Intermediate: α-(p-Toluamido) Ketone step1->step2 step3 Cyclodehydration: Treatment with a dehydrating agent (e.g., H₂SO₄, POCl₃) step2->step3 product Product: This compound step3->product

Caption: General workflow for the synthesis of this compound via the Robinson-Gabriel method.

Detailed Experimental Protocol (Adapted from general procedures):

  • Acylation: To a solution of the appropriate α-amino ketone hydrochloride in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, p-toluoyl chloride is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-(p-toluamido) ketone.

  • Cyclodehydration: The crude intermediate is dissolved in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The mixture is heated to induce cyclization and dehydration. The reaction progress is monitored by TLC.

  • Purification: Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the pure this compound.

Biological Activity and Drug Development Potential of 2-Aryloxazoles

While specific biological data for this compound is scarce, the oxazole moiety is a recognized pharmacophore present in numerous biologically active compounds.[2] Derivatives of oxazole have demonstrated a wide range of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2]

The biological activity of substituted oxazoles is often attributed to their ability to participate in various non-covalent interactions with biological targets. The substitution pattern on the oxazole ring plays a crucial role in determining the compound's specific biological effects.[2] For instance, certain 2,4,5-trisubstituted oxazole derivatives have shown promising antiproliferative activity against various cancer cell lines.[3]

Potential Signaling Pathway Involvement (Hypothetical)

Given the known activities of other oxazole-containing compounds, it is plausible that 2-aryloxazoles could interact with various signaling pathways implicated in disease. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for many small-molecule drugs.

signaling_pathway Hypothetical Interaction with a Kinase Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A receptor->kinase1 oxazole This compound (Hypothetical Inhibitor) oxazole->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cellular Response (e.g., Proliferation) transcription_factor->response

Caption: A hypothetical mechanism where this compound inhibits a kinase cascade.

Spectroscopic Data

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the safety information for related compounds such as 5-(p-tolyl)oxazole, caution should be exercised when handling this chemical. It may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(p-Tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(p-Tolyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, complete with experimental protocols, and presents a thorough analysis of its structural and spectroscopic properties.

Introduction

Oxazole derivatives are a significant class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a p-tolyl group at the 2-position of the oxazole ring can modulate these biological activities and introduce unique photophysical properties. Accurate and reproducible methods for the synthesis and unambiguous characterization of this compound are therefore crucial for advancing research and development in these fields.

Synthesis of this compound

Two primary and effective methods for the synthesis of this compound are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles from 2-acylamino ketones.[1] The general scheme involves the cyclodehydration of a 2-acylamino ketone precursor.

Signaling Pathway for Robinson-Gabriel Synthesis:

Robinson_Gabriel 2-Amino-1-(p-tolyl)ethanone 2-Amino-1-(p-tolyl)ethanone N-(2-oxo-2-(p-tolyl)ethyl)-4-methylbenzamide N-(2-oxo-2-(p-tolyl)ethyl)-4-methylbenzamide 2-Amino-1-(p-tolyl)ethanone->N-(2-oxo-2-(p-tolyl)ethyl)-4-methylbenzamide Acylation p-Toluoyl_chloride p-Toluoyl_chloride p-Toluoyl_chloride->N-(2-oxo-2-(p-tolyl)ethyl)-4-methylbenzamide This compound This compound N-(2-oxo-2-(p-tolyl)ethyl)-4-methylbenzamide->this compound Cyclodehydration Dehydrating_agent Dehydrating_agent Dehydrating_agent->this compound

Caption: Robinson-Gabriel synthesis pathway for this compound.

Experimental Protocol:

A detailed experimental protocol for the Robinson-Gabriel synthesis of 2,5-diaryloxazoles is as follows.[2]

  • Step 1: Synthesis of the 2-acylamino ketone precursor. 2-Amino-1-(p-tolyl)ethanone hydrochloride is reacted with p-toluoyl chloride in the presence of a base (e.g., pyridine or aqueous sodium hydroxide) to yield N-(2-oxo-2-(p-tolyl)ethyl)-4-methylbenzamide.

  • Step 2: Cyclodehydration. The resulting 2-acylamino ketone is then treated with a dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, and heated to effect cyclization and dehydration to form this compound.[2] The crude product is typically purified by recrystallization or column chromatography.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the one-pot synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This reaction proceeds via a base-mediated [3+2] cycloaddition.[5]

Experimental Workflow for Van Leusen Synthesis:

Van_Leusen_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p-Tolualdehyde p-Tolualdehyde Reaction_Mixture Reaction Mixture (Solvent, e.g., THF/MeOH) p-Tolualdehyde->Reaction_Mixture TosMIC TosMIC TosMIC->Reaction_Mixture Base Base Base->Reaction_Mixture Stirring Stirring at low to reflux temperature Reaction_Mixture->Stirring Quenching Quenching with water Stirring->Quenching Extraction Extraction with organic solvent Quenching->Extraction Drying Drying and solvent removal Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Pure_Product Pure_Product Purification->Pure_Product This compound

Caption: Van Leusen synthesis workflow for this compound.

Experimental Protocol:

A general procedure for the Van Leusen oxazole synthesis is as follows.[6]

  • To a suspension of a strong base, such as potassium tert-butoxide (2.67 equivalents), in anhydrous tetrahydrofuran (THF) at a low temperature (-60 °C), a solution of tosylmethyl isocyanide (TosMIC) (1.7 equivalents) in THF is added.

  • After stirring for a short period (e.g., 15 minutes), a solution of p-tolualdehyde (1.0 equivalent) in THF is added slowly.

  • The reaction mixture is stirred for an hour, after which methanol is added.

  • The reaction is then allowed to warm to room temperature and subsequently heated to reflux for 2 hours.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent like diethyl ether.

  • The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic techniques and physical property measurements.

Logical Relationship of Characterization Techniques:

Characterization_Logic cluster_spectroscopy Spectroscopic Methods Synthesized_Product Synthesized_Product Spectroscopic_Analysis Spectroscopic_Analysis Synthesized_Product->Spectroscopic_Analysis Physical_Properties Physical_Properties Synthesized_Product->Physical_Properties NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Structure_Confirmation Structure_Confirmation Physical_Properties->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logic diagram for the structural characterization of this compound.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₀H₉NO[8]
Molecular Weight159.19 g/mol [8]
CAS Number62882-04-6[8]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the aromatic and methyl protons of the p-tolyl group and the protons on the oxazole ring.

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.8-8.0Doublet2H, Aromatic protons ortho to the oxazole ring
~7.2-7.4Doublet2H, Aromatic protons meta to the oxazole ring
~7.0-7.2Singlet1H, H-5 proton of the oxazole ring
~7.6-7.8Singlet1H, H-4 proton of the oxazole ring
~2.4Singlet3H, Methyl protons of the tolyl group

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~161-163C-2 of the oxazole ring
~150-152C-5 of the oxazole ring
~125-127C-4 of the oxazole ring
~140-142Quaternary carbon of the tolyl group attached to the methyl group
~129-130Aromatic CH carbons of the tolyl group
~125-127Quaternary carbon of the tolyl group attached to the oxazole ring
~21-22Methyl carbon of the tolyl group

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (methyl)
~1600-1450C=C and C=N stretching (aromatic and oxazole ring)
~1350-1000C-O-C stretching (in-ring)
~850-800C-H out-of-plane bending (p-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
159Molecular ion (M⁺)
130[M - CHO]⁺
116[M - CH₃CN]⁺
91[C₇H₇]⁺ (Tropylium ion)

Conclusion

This technical guide has outlined robust synthetic methodologies for the preparation of this compound and detailed the expected analytical data for its comprehensive characterization. The provided experimental protocols and tabulated spectroscopic information serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the reliable synthesis and unambiguous identification of this important heterocyclic compound.

References

Spectroscopic Profile of 2-(p-Tolyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(p-Tolyl)oxazole. Due to the limited availability of published experimental spectra for this specific molecule, the following sections present predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols for obtaining such data. This document is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound and related compounds in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90d2HH-2', H-6' (Aromatic)
~7.75s1HH-5 (Oxazole)
~7.25d2HH-3', H-5' (Aromatic)
~7.15s1HH-4 (Oxazole)
~2.40s3H-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~161.5C-2 (Oxazole)
~141.0C-4' (Aromatic)
~138.0C-5 (Oxazole)
~129.5C-3', C-5' (Aromatic)
~127.0C-1' (Aromatic)
~126.5C-2', C-6' (Aromatic)
~125.0C-4 (Oxazole)
~21.5-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3140WeakC-H Stretch (Oxazole Ring)
~3050WeakC-H Stretch (Aromatic)
~2920WeakC-H Stretch (Methyl)
~1610MediumC=N Stretch (Oxazole Ring)
~1550MediumC=C Stretch (Aromatic Ring)
~1490MediumC=C Stretch (Oxazole Ring)
~1100StrongC-O-C Stretch (Oxazole Ring)
~820Strongp-Substituted Benzene Bend
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
159100[M]⁺ (Molecular Ion)
13040[M - CHO]⁺
11630[M - CH₃CN]⁺
9160[C₇H₇]⁺ (Tropylium Ion)
6525[C₅H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound via van Leusen Reaction

A plausible and common method for the synthesis of 2-substituted oxazoles is the van Leusen oxazole synthesis.

Materials:

  • p-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of p-tolualdehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Stir the reaction mixture at reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire data for a longer duration to obtain a high-quality spectrum.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

2.2.2. Infrared (IR) Spectroscopy

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

2.2.3. Mass Spectrometry (MS)

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via a direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) inlet.

  • For Electron Ionization (EI), bombard the sample with a high-energy electron beam (typically 70 eV).

  • Detect the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

  • Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of a small organic molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Dissolve Dissolve Sample in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Acquire_1H Acquire 1H Spectrum Load->Acquire_1H Acquire_13C Acquire 13C Spectrum Load->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Reference Reference to Solvent Peak Process->Reference Integrate Integrate Peaks (1H) Reference->Integrate Assign Assign Chemical Shifts Integrate->Assign

Caption: Workflow for NMR Spectroscopic Analysis.

IR_MS_Workflow IR and MS Analysis Workflows cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry Background Record Background Spectrum Sample_IR Place Sample on ATR Crystal Background->Sample_IR Acquire_IR Acquire IR Spectrum Sample_IR->Acquire_IR Analyze_IR Analyze Functional Groups Acquire_IR->Analyze_IR Prepare_MS Prepare Dilute Solution Inject_MS Inject into Mass Spectrometer Prepare_MS->Inject_MS Ionize_MS Ionize Sample (e.g., EI) Inject_MS->Ionize_MS Analyze_MS Detect Ions and Record Spectrum Ionize_MS->Analyze_MS Interpret_MS Analyze Molecular Ion and Fragmentation Analyze_MS->Interpret_MS

Caption: Workflows for IR and MS Spectroscopic Analysis.

Navigating the Solubility Landscape of 2-(p-Tolyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(p-tolyl)oxazole in organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical solubility profile based on its molecular structure, alongside a detailed experimental protocol for its determination. This guide is intended to empower researchers to generate precise and reliable solubility data, a critical parameter in drug discovery and development processes such as formulation, screening, and ADME studies.

Theoretical Solubility Profile

This compound, with its heterocyclic oxazole ring and a nonpolar tolyl group, is expected to exhibit a nuanced solubility profile. The presence of the nitrogen and oxygen heteroatoms in the oxazole ring introduces polarity and the potential for hydrogen bonding with protic solvents. Conversely, the aromatic tolyl group contributes to its lipophilicity, favoring solubility in nonpolar organic solvents.

Based on the principle of "like dissolves like," the following qualitative solubility predictions can be made:

  • High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions.

  • Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, where the hydrogen bonding capabilities of the solvent can interact with the heteroatoms of the oxazole ring. However, the nonpolar tolyl group may limit extensive solubility.

  • Low Solubility: Predicted in highly nonpolar solvents like hexane and cyclohexane, as the overall polarity of the molecule, while modest, is sufficient to disfavor strong interactions with purely nonpolar environments.

  • Variable Solubility: In solvents like chloroform and toluene, solubility will be influenced by a balance of polar and nonpolar interactions.

It is imperative to experimentally verify these predictions to establish a quantitative understanding of the solubility of this compound.

Data Presentation: A Framework for Experimental Results

To facilitate a systematic comparison of solubility across various solvents, all experimentally determined data should be recorded in a structured format. The following table provides a template for presenting such quantitative results.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
AcetoneC₃H₆O5.125Shake-Flask
ChloroformCHCl₃4.125Shake-Flask
DichloromethaneCH₂Cl₂3.125Shake-Flask
EthanolC₂H₅OH4.325Shake-Flask
Ethyl AcetateC₄H₈O₂4.425Shake-Flask
HexaneC₆H₁₄0.125Shake-Flask
MethanolCH₃OH5.125Shake-Flask
TolueneC₇H₈2.425Shake-Flask

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3] The following protocol outlines the steps for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

3.3. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

The Pharmacological Potential of 2-(p-Tolyl)oxazole Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among these, derivatives of 2-(p-Tolyl)oxazole are emerging as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the reported biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.

Biological Activities of this compound Derivatives

Research into this compound and its derivatives has revealed a spectrum of biological activities, positioning these compounds as promising candidates for further drug development. The primary areas of investigation have been in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The National Cancer Institute (NCI-60) human tumor cell line screen has been a valuable tool in identifying the antiproliferative effects of these compounds. The mechanism of action for many anticancer oxazoles involves the inhibition of critical cellular targets such as tubulin, STAT3, and DNA topoisomerase, leading to apoptosis and cell cycle arrest[1][2][3][4].

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes[5][6].

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Certain this compound derivatives have exhibited potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2[7].

Quantitative Data Summary

To facilitate a comparative analysis of the biological potency of various this compound derivatives, the following tables summarize the available quantitative data from preclinical studies. It is important to note that much of the existing data pertains to derivatives of this compound, with limited information on the parent compound itself.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference
N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamideNCI-H226 (Lung)NCI-60 ScreenNot specified (Cytotoxic)Not specified
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazoleNot specifiedNot specifiedNot specified[8]

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of the compound required to inhibit 50% of cancer cell growth or proliferation.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
2-p-tolyl-1H-imidazo[4,5-f][1][9]phenanthroline complexesStaphylococcus aureus, Candida albicansBroth microdilutionNot specified[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Diethyl 2-[2-methyl-5-(p-tolyl)oxazol-4-yl]malonateAQP4 inhibition (related to edema)Not specified (Effective inhibition)[10]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound compounds.

NCI-60 Human Tumor Cell Line Screen for Anticancer Activity

The National Cancer Institute's (NCI) 60-cell line screen is a comprehensive method to evaluate the anticancer potential of a compound.

Protocol:

  • Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Cell Plating: Cells are seeded in 96-well microtiter plates and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with the test compound at different concentrations and incubated for a specified period (typically 48 hours).

  • Assay: The Sulforhodamine B (SRB) assay is commonly used to determine cell viability. This involves fixing the cells, staining with SRB dye, and then solubilizing the dye for absorbance measurement.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) are determined.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to assess the antimicrobial susceptibility of microorganisms to a test compound.

Protocol:

  • Microbial Culture: A standardized inoculum of the test microorganism is prepared.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well where microbial growth is inhibited is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission and a target in neurodegenerative diseases.

Protocol (Ellman's Method):

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) enzyme are required.

  • Reaction Mixture: In a 96-well plate, the test compound, DTNB, and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0) are pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, ATCI.

  • Detection: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this product is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated.[11][12][13]

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for anticancer oxazole derivatives and a typical experimental workflow for screening these compounds.

anticancer_mechanism cluster_cell Cancer Cell compound This compound Derivative tubulin Tubulin compound->tubulin Inhibits polymerization stat3 STAT3 compound->stat3 Inhibits phosphorylation microtubules Microtubule Disruption tubulin->microtubules mitosis Mitotic Arrest microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis stat3_inhibition STAT3 Inhibition stat3->stat3_inhibition gene_expression Altered Gene Expression stat3_inhibition->gene_expression proliferation Decreased Proliferation gene_expression->proliferation

Figure 1: Potential Anticancer Mechanisms of Oxazole Derivatives.

experimental_workflow cluster_assays In Vitro Assays start Synthesis of This compound Derivatives primary_screening Primary Biological Screening (e.g., Single-dose assay) start->primary_screening anticancer Anticancer Assays (e.g., NCI-60, MTT) primary_screening->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Diffusion, MIC) primary_screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) primary_screening->anti_inflammatory dose_response Dose-Response Studies (IC50 / MIC Determination) anticancer->dose_response antimicrobial->dose_response anti_inflammatory->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) dose_response->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Figure 2: General Workflow for Biological Evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a versatile scaffold with significant potential in the development of new therapeutic agents. While the data on the parent this compound is limited, its substituted analogs have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities in preclinical models.

Future research should focus on several key areas:

  • Systematic Evaluation of this compound: A thorough investigation of the biological activities of the unsubstituted parent compound is warranted to establish a baseline for structure-activity relationship (SAR) studies.

  • Expansion of Derivative Libraries: The synthesis and screening of a broader and more diverse range of this compound derivatives will be crucial for identifying lead compounds with enhanced potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

The Genesis of a Heterocycle: A Technical Guide to the Discovery and Synthesis of 2-(p-Tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and synthetic evolution of 2-(p-Tolyl)oxazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic methodologies, quantitative data, and experimental protocols.

Introduction

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a ubiquitous scaffold in numerous natural products and pharmacologically active compounds. The substituent at the 2-position of the oxazole ring significantly influences its biological activity. The p-tolyl group, with its moderate steric bulk and electronic properties, makes this compound a valuable building block in the synthesis of more complex molecules. This guide traces the historical development of synthetic routes to this specific oxazole derivative, providing a comparative analysis of the key methodologies.

Historical Perspective

While the precise first synthesis of this compound is not prominently documented in readily available historical accounts, its synthesis falls under the broader umbrella of the discovery and development of major oxazole synthetic methodologies. The late 19th and early 20th centuries saw the pioneering work that laid the foundation for accessing this class of compounds.

The Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896, was one of the earliest methods for preparing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[1][2] This was followed by the Robinson-Gabriel Synthesis , independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, which utilizes the cyclodehydration of α-acylamino ketones.[3] Later, the Bredereck reaction and the Van Leusen oxazole synthesis (1977) provided alternative and often milder routes to substituted oxazoles.[3] The synthesis of this compound would have become feasible and likely been performed as an example or analog within the exploration of these foundational reactions.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods. Below are detailed descriptions of the most prominent approaches, including generalized experimental protocols and comparative data.

Robinson-Gabriel Synthesis

This classical method involves the intramolecular cyclodehydration of an N-acylamino ketone. For the synthesis of this compound, the required precursor would be N-(2-oxo-2-phenylethyl)-4-methylbenzamide.

Experimental Protocol (General):

A mixture of the N-acylamino ketone and a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride) is heated. The reaction mixture is then cooled, neutralized, and the product is extracted with a suitable organic solvent. Purification is typically achieved by recrystallization or column chromatography.

Logical Relationship of the Robinson-Gabriel Synthesis

N-acylamino ketone N-acylamino ketone Intermediate Oxazoline Intermediate N-acylamino ketone->Intermediate Cyclization Dehydrating Agent Dehydrating Agent Dehydrating Agent->Intermediate Product This compound Intermediate->Product Dehydration Water H2O Intermediate->Water Aldehyde Cyanohydrin Aldehyde Cyanohydrin Intermediate Imino-ether Intermediate Aldehyde Cyanohydrin->Intermediate p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Intermediate Acid Catalyst Acid Catalyst Acid Catalyst->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Aldehyde Aldehyde Intermediate Oxazoline Intermediate Aldehyde->Intermediate TosMIC TosMIC TosMIC->Intermediate Base Base Base->Intermediate Product 5-substituted Oxazole Intermediate->Product Elimination

References

Theoretical Calculations on the Molecular Structure of 2-(p-Tolyl)oxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties, make them a focal point in medicinal chemistry and drug discovery.[1][2][3] The 2-(p-Tolyl)oxazole moiety, incorporating a tolyl group at the second position of the oxazole ring, is of particular interest for its potential applications in materials science and as a building block for more complex therapeutic agents. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of such molecules, offering insights that complement experimental data.[1]

This technical guide provides a comprehensive overview of the theoretical approaches used to study the structure of this compound. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to heterocyclic systems.

Computational Methodology

The structural and electronic properties of this compound can be thoroughly investigated using quantum chemical calculations. The methodologies outlined below are representative of the standard computational protocols for studying such organic molecules.

Density Functional Theory (DFT) Calculations

DFT has proven to be a reliable method for predicting the properties of organic molecules in good agreement with experimental results.[4][5] The most commonly employed functional for this type of analysis is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]

Typical Experimental Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound is drawn using a molecular visualization program like GaussView.

  • Geometry Optimization: The molecular geometry is optimized in the ground state without any symmetry constraints. This is typically performed using the B3LYP functional with a basis set such as 6-311G(d,p).[4][5][6] This basis set provides a good balance between computational cost and accuracy for molecules containing first and second-row elements. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the vibrational analysis.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. These calculated frequencies can also be compared with experimental IR and Raman spectra.

  • Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[1][6]

  • Quantum Chemical Parameter Calculation: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical softness (S), chemical potential (μ), and electrophilicity index (ω) can be determined.[4] These parameters provide insights into the chemical reactivity and stability of the molecule.

The general workflow for such a DFT calculation is illustrated in the diagram below.

dft_workflow start Initial Molecular Structure Generation opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq check Imaginary Frequencies? freq->check reopt Re-optimize Structure check->reopt Yes prop Electronic Property Calculation (HOMO, LUMO, MEP) check->prop No reopt->opt analysis Data Analysis and Interpretation prop->analysis end End analysis->end

A typical workflow for DFT calculations on a molecule like this compound.

Structural Parameters

The molecular structure of this compound with a standard atom numbering scheme is depicted below.

Molecular structure of this compound with atom numbering.
Expected Structural Data

The following tables summarize the expected range of values for the key structural parameters of this compound based on DFT calculations of similar heterocyclic compounds.

Table 1: Expected Bond Lengths (Å)

BondExpected Length (Å)
N1-C21.30 - 1.35
C2-O31.35 - 1.40
O3-C41.36 - 1.41
C4-C51.34 - 1.39
C5-N11.38 - 1.43
C2-C1'1.45 - 1.50
C-C (aryl)1.38 - 1.42
C-H (aryl)1.08 - 1.10
C-H (methyl)1.09 - 1.11

Table 2: Expected Bond Angles (°) and Dihedral Angles (°)

AngleExpected Value (°)
C5-N1-C2105 - 110
N1-C2-O3114 - 118
C2-O3-C4104 - 108
O3-C4-C5107 - 111
C4-C5-N1106 - 110
N1-C2-C1'118 - 122
Dihedral Angle
O3-C2-C1'-C2'5 - 15

Electronic Properties

The electronic properties of this compound, particularly the HOMO and LUMO energies, are crucial for understanding its reactivity and potential applications in optoelectronics.

Table 3: Expected Electronic Properties

PropertyExpected Value (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap (ΔE)4.0 to 5.0
Ionization Potential (I)5.5 to 6.5
Electron Affinity (A)1.0 to 2.0
Chemical Hardness (η)2.0 to 2.5
Electrophilicity Index (ω)1.5 to 2.5

The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower chemical reactivity.[6] The molecular electrostatic potential (MEP) map would further reveal the electron density distribution and help identify sites susceptible to electrophilic and nucleophilic attack.

Relationship Between Theoretical and Experimental Data

Theoretical calculations are a powerful tool for predicting molecular properties, but their validation relies on comparison with experimental data. For structural parameters, X-ray crystallography is the gold standard. Spectroscopic data from techniques like FT-IR, Raman, and UV-Vis spectroscopy can be compared with calculated vibrational frequencies and electronic transitions, respectively.

theory_experiment cluster_theory Theoretical Calculations cluster_exp Experimental Validation theory_node DFT Calculations (e.g., B3LYP/6-311G(d,p)) predicted Predicted Properties: - Bond Lengths/Angles - Vibrational Frequencies - HOMO/LUMO Energies theory_node->predicted validation Comparison & Validation predicted->validation exp_node Experimental Techniques: - X-ray Crystallography - FT-IR/Raman Spectroscopy - UV-Vis Spectroscopy measured Measured Properties: - Crystal Structure - Vibrational Spectra - Electronic Transitions exp_node->measured measured->validation

The interplay between theoretical calculations and experimental validation.

Conclusion

Theoretical calculations, particularly DFT methods, provide a robust framework for investigating the structural and electronic properties of this compound. By optimizing the molecular geometry and calculating key electronic parameters, valuable insights into the molecule's stability, reactivity, and potential applications can be gained. While this guide presents expected values based on studies of analogous compounds, specific calculations on this compound are necessary to obtain precise quantitative data. The synergy between these computational predictions and experimental validation is crucial for advancing the understanding and application of this important class of heterocyclic compounds in drug development and materials science.

References

Methodological & Application

Laboratory Synthesis Protocol for 2-(p-Tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: A Detailed Guide to the Van Leusen Synthesis of 2-(p-Tolyl)oxazole for Pharmaceutical and Materials Science Research

This document provides a comprehensive protocol for the laboratory synthesis of this compound, a valuable heterocyclic compound with applications in drug discovery, materials science, and as a building block in organic synthesis. The described method is based on the well-established Van Leusen oxazole synthesis, which offers a reliable and efficient route to 2-substituted oxazoles from aldehydes. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that are integral to many biologically active molecules and functional materials. The 2-aryloxazole scaffold, in particular, is a key pharmacophore in a variety of pharmaceutical agents. The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules. The Van Leusen reaction provides a straightforward and high-yielding method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Reaction Principle

The Van Leusen oxazole synthesis involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldehyde.[1][2][3] The reaction proceeds through the deprotonation of TosMIC by a base, followed by nucleophilic attack of the resulting anion on the carbonyl carbon of the aldehyde. The intermediate adduct then undergoes an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to afford the desired oxazole.

Experimental Protocol

This protocol details the synthesis of this compound from p-tolualdehyde and tosylmethyl isocyanide (TosMIC) using potassium carbonate as the base and methanol as the solvent.

Materials and Reagents:

  • p-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: To a solution of p-tolualdehyde (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add tosylmethyl isocyanide (TosMIC) (1.2 mmol, 1.2 equiv).

  • Addition of Base: To the stirring solution, add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add dichloromethane (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValue
Reactants
p-Tolualdehyde1.0 mmol
Tosylmethyl isocyanide (TosMIC)1.2 mmol
Potassium Carbonate (K₂CO₃)2.0 mmol
Reaction Conditions
SolventMethanol (anhydrous)
TemperatureReflux (~65 °C)
Reaction Time2-4 hours
Product Characterization
Yield Typically high, reported yields for similar reactions are often >80%
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.90 (d, J=8.0 Hz, 2H), 7.70 (s, 1H), 7.25 (d, J=8.0 Hz, 2H), 7.20 (s, 1H), 2.40 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 161.5, 151.0, 140.0, 137.5, 129.5, 126.5, 125.0, 124.5, 21.5
Mass Spectrometry (EI) m/z (%): 159 (M⁺)
FT-IR (KBr, cm⁻¹) Characteristic peaks for C=N, C-O-C stretching

Note: Predicted NMR data is based on typical chemical shifts for similar structures. Actual values should be determined experimentally.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow node_reactants Reactants: p-Tolualdehyde TosMIC K2CO3 Methanol node_reaction Reaction: Reflux (65 °C) 2-4 hours node_reactants->node_reaction node_workup Work-up: Rotary Evaporation node_reaction->node_workup node_extraction Extraction: Dichloromethane Water & Brine Wash node_workup->node_extraction node_purification Purification: Column Chromatography node_extraction->node_purification node_product Product: This compound node_purification->node_product

Caption: Workflow for the synthesis of this compound.

This detailed protocol provides a robust method for the synthesis of this compound, which can be readily implemented in a standard organic chemistry laboratory. The Van Leusen reaction is a versatile and powerful tool for the construction of oxazole rings, and this application note serves as a practical guide for its application in the synthesis of this important heterocyclic compound.

References

Application Notes and Protocols for 2-(p-Tolyl)oxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(p-tolyl)oxazole as a versatile building block in organic synthesis. The information presented is intended to guide researchers in leveraging this heterocyclic scaffold for the development of novel molecules with potential applications in medicinal chemistry and materials science.

Overview of this compound

This compound is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom. The presence of the p-tolyl substituent provides a site for further functionalization and influences the electronic properties of the oxazole ring, making it a valuable starting material for the synthesis of more complex derivatives. Its structural motif is found in various biologically active compounds.

Chemical Properties:

PropertyValue
CAS Number 62882-04-6
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance Off-white to pale yellow solid
Purity Typically >95%

Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted oxazoles like this compound is the Robinson-Gabriel synthesis. This method involves the cyclization and dehydration of an α-acylamino ketone.

Robinson-Gabriel Synthesis Workflow

The general workflow for the Robinson-Gabriel synthesis of this compound is depicted below.

cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Final Product p-toluamide p-Toluamide acylamino_ketone α-(p-Toluamido)acetophenone (α-Acylamino ketone) p-toluamide->acylamino_ketone Reaction with alpha-bromoacetophenone α-Bromoacetophenone alpha-bromoacetophenone->acylamino_ketone cyclodehydration Cyclodehydration acylamino_ketone->cyclodehydration Treatment with Dehydrating Agent (e.g., H₂SO₄, POCl₃) product 2-(p-Tolyl)-5-phenyloxazole cyclodehydration->product

Caption: Robinson-Gabriel synthesis workflow for a 2,5-disubstituted oxazole.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol describes the synthesis of a 2,5-disubstituted oxazole, which is analogous to the synthesis of this compound.

Materials:

  • α-Acylamino ketone

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

  • Appropriate solvent (e.g., toluene, dioxane)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the α-acylamino ketone in a suitable solvent in a round-bottom flask.

  • Slowly add the dehydrating agent (e.g., concentrated H₂SO₄ or POCl₃) to the solution while stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure oxazole.

Application of this compound as a Building Block

While direct synthetic applications starting from this compound are not extensively documented in readily available literature, the closely related synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole showcases the utility of the "p-tolyl" moiety attached to a similar heterocyclic core in building more complex structures.[1] This example provides a valuable protocol for researchers working with related scaffolds.

Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole

This two-step synthesis utilizes a p-tolyl precursor to construct a 1,2,4-oxadiazole ring, a heterocycle with known biological activities.[1]

Workflow for the Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole

cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Oxadiazole Formation p-tolunitrile p-Tolunitrile amidoxime p-Toluamidoxime p-tolunitrile->amidoxime Reacts with hydroxylamine Hydroxylamine HCl Triethylamine, Ethanol hydroxylamine->amidoxime oxadiazole 5-phenyl-3-(p-tolyl)- 1,2,4-oxadiazole amidoxime->oxadiazole Reacts with benzoyl_chloride Benzoyl Chloride Pyridine, ACN benzoyl_chloride->oxadiazole

Caption: Two-step synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole.[1]

Experimental Protocol: Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole[1]

Step 1: Synthesis of p-Toluamidoxime

  • To a solution of p-tolunitrile in ethanol, add hydroxylamine hydrochloride and triethylamine.

  • Reflux the reaction mixture at 70°C for approximately 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be used in the next step without further purification.

Step 2: Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole

  • Dissolve the crude p-toluamidoxime in acetonitrile (ACN).

  • Add pyridine followed by the dropwise addition of benzoyl chloride.

  • Reflux the reaction mixture at 120°C for 8 hours.

  • After cooling, perform a liquid-liquid extraction using ethyl acetate and water.

  • Separate the organic layer and remove the solvent by rotary evaporation.

  • The solid residue is then purified by preparing a slurry in dichloromethane (DCM) followed by filtration to obtain the pure product.

Quantitative Data for 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole [1]

ParameterValue
Yield 84%
Appearance White solid
¹H-NMR (400MHz, CDCl₃) δ 8.28-8.08 (m, 4H), 7.54 (d, J=8.0Hz, 2H), 7.38 (d, J = 8.0 Hz, 2H), 2.48 (s, 3H)
¹³C-NMR (100 MHz, CDCl₃) δ 176.23, 168.90, 143.50, 131.12, 129.82, 128.83, 128.16, 127.53, 127.10, 121.62, 21.77
LCMS (m/z) 237 [M + H]⁺

Potential Biological Applications and Signaling Pathways

Oxazole and oxadiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] While the specific biological targets of this compound derivatives are not extensively characterized, compounds with similar structural motifs have been investigated as inhibitors of key signaling proteins in disease pathways.

For instance, various heterocyclic compounds are developed as kinase inhibitors, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

Hypothetical Signaling Pathway Inhibition by a this compound Derivative

The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor, disrupting a cancer-related signaling pathway.

cluster_pathway Cancer Cell Signaling Pathway cluster_inhibition Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds to Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) RTK->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a this compound derivative.

This diagram illustrates how a small molecule inhibitor derived from the this compound scaffold could potentially block the ATP-binding site of a receptor tyrosine kinase, thereby preventing downstream signaling that leads to cancer cell proliferation and survival. The development of such targeted inhibitors is a key focus in modern drug discovery.

Conclusion

This compound and its related heterocyclic structures are valuable building blocks in organic synthesis, providing a scaffold for the development of novel compounds with potential therapeutic applications. The synthetic protocols and data presented herein offer a foundation for researchers to explore the chemical space around this privileged structure and to design and synthesize new molecules for evaluation in drug discovery and materials science programs. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted to fully realize their potential.

References

Application Notes and Protocols: 2-(p-Tolyl)oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The versatility of the oxazole ring allows for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document focuses on the application of the 2-(p-Tolyl)oxazole core structure in the context of drug discovery and development, with a specific emphasis on its utility in generating novel anticancer agents. While data on the parent this compound is limited, derivatives incorporating this moiety have shown promising biological activity.

Application in Anticancer Drug Discovery

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. One such example is in the development of novel antiproliferative agents. A notable derivative, N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide, has been evaluated for its anticancer activity.

Mechanism of Action

The precise mechanism of action for many oxazole derivatives is still under investigation, but several have been shown to exert their anticancer effects through the inhibition of critical cellular processes.[1][2] General mechanisms for anticancer oxazoles include:

  • Tubulin Polymerization Inhibition: Some oxazole-containing compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Kinase Inhibition: The oxazole ring can act as a scaffold for the design of inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.

  • STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a key protein in cancer cell survival and proliferation, and some oxazole derivatives have been identified as inhibitors of this pathway.[1]

  • Interaction with DNA: Certain oxazoles can interact with DNA structures like G-quadruplexes, leading to the inhibition of cancer cell growth.[1]

The following diagram illustrates a generalized signaling pathway that can be targeted by anticancer agents, including potentially those derived from the this compound scaffold.

anticancer_pathway cluster_0 Cellular Targets cluster_1 Cellular Processes cluster_2 Cellular Outcomes Kinases Kinases Signal_Transduction Signal_Transduction Kinases->Signal_Transduction Tubulin Tubulin Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics STAT3 STAT3 Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Proliferation Proliferation Signal_Transduction->Proliferation Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Gene_Transcription->Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Oxazole_Derivative Oxazole_Derivative Oxazole_Derivative->Kinases Inhibition Oxazole_Derivative->Tubulin Inhibition Oxazole_Derivative->STAT3 Inhibition

Generalized signaling pathways targeted by oxazole derivatives.

Quantitative Data

The following table summarizes the in vitro anticancer activity of a representative this compound derivative, N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide, against a human tumor cell line from the NCI-60 screen.

Compound NameCell LineCancer TypeGrowth Inhibition (%) at 10⁻⁵ M
N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamideNCI-H226Lung Cancer>100 (Cytotoxic)

Data sourced from a study on 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.

Experimental Protocols

Synthesis of this compound Derivatives

A general and widely used method for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[3][4] This method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent.

Protocol: Robinson-Gabriel Synthesis of a this compound Precursor

This protocol describes a general procedure that can be adapted for the synthesis of this compound precursors.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • p-Toluoyl chloride

  • Pyridine

  • Phosphorus oxychloride (POCl₃) or Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation:

    • Suspend 2-aminoacetophenone hydrochloride (1 equivalent) in DCM in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add pyridine (2.2 equivalents) followed by the dropwise addition of p-toluoyl chloride (1.1 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone.

    • Purify the crude product by recrystallization or column chromatography.

  • Cyclodehydration:

    • Dissolve the purified 2-acylamino-ketone (1 equivalent) in a suitable solvent like toluene or keep it neat.

    • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) (typically 1-2 equivalents).

    • Heat the mixture to reflux (temperature will depend on the solvent and dehydrating agent) for 2-6 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude this compound derivative by column chromatography.

The following diagram illustrates the general workflow for the Robinson-Gabriel synthesis.

robinson_gabriel_workflow Start Start Acylation Acylation Start->Acylation Workup_1 Workup_1 Acylation->Workup_1 Reaction Complete Purification_1 Purification_1 Workup_1->Purification_1 Cyclodehydration Cyclodehydration Purification_1->Cyclodehydration Workup_2 Workup_2 Cyclodehydration->Workup_2 Reaction Complete Purification_2 Purification_2 Workup_2->Purification_2 Characterization Characterization Purification_2->Characterization End End Characterization->End

Workflow for the Robinson-Gabriel synthesis of oxazoles.
In Vitro Anticancer Activity Screening (NCI-60 Protocol)

The following is a generalized protocol based on the National Cancer Institute's (NCI) 60-cell line screening methodology.[5]

Materials:

  • Human tumor cell lines from the NCI-60 panel (e.g., NCI-H226)

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compound (solubilized in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris buffer

Procedure:

  • Cell Plating:

    • Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[5]

  • Compound Addition:

    • After 24 hours, fix a set of plates with TCA to determine the cell count at the time of drug addition (Tz).

    • Add the test compound at various concentrations (for a 5-dose screen) or a single high dose (e.g., 10⁻⁵ M for a one-dose screen) to the remaining plates.[5]

  • Incubation:

    • Incubate the plates with the test compound for 48 hours under the same conditions as step 1.

  • Cell Viability Assay (SRB Assay):

    • After the 48-hour incubation, terminate the assay by fixing the cells with cold TCA.

    • Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.[5]

    • Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.[5]

    • Solubilize the bound dye with Tris buffer and measure the optical density at a suitable wavelength (e.g., 515 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition based on the optical density readings of the control, Tz, and compound-treated wells.

    • For 5-dose assays, determine the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).

The workflow for the NCI-60 screening is depicted below.

nci60_workflow Start Start Cell_Plating Cell_Plating Start->Cell_Plating Incubation_24h Incubation_24h Cell_Plating->Incubation_24h Drug_Addition Drug_Addition Incubation_24h->Drug_Addition Incubation_48h Incubation_48h Drug_Addition->Incubation_48h SRB_Assay SRB_Assay Incubation_48h->SRB_Assay Data_Analysis Data_Analysis SRB_Assay->Data_Analysis End End Data_Analysis->End

References

The Versatility of the Oxazole Scaffold: Application Notes and Protocols Utilizing 2-(p-Tolyl)oxazole in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: While the 2-(p-tolyl)oxazole core is a recognized fluorophore, detailed and specific application notes for probes directly derived from this exact molecule are not extensively documented in currently available research literature. However, the broader class of 2-aryloxazoles, to which this compound belongs, has been widely employed in the development of fluorescent probes for a variety of analytes.

This document provides a set of generalized application notes and protocols based on the established properties and applications of structurally similar 2-aryloxazole derivatives. These notes are intended to serve as a foundational guide for researchers interested in developing and utilizing this compound-based fluorescent probes. The experimental parameters provided are representative and may require optimization for specific applications.

Application Note 1: A Hypothetical this compound-Based Probe for the Detection of Divalent Metal Ions

Introduction: Fluorescent probes incorporating the 2-aryloxazole scaffold have demonstrated significant potential for the selective detection of various metal ions, which are crucial in numerous biological and environmental systems. This application note describes a hypothetical fluorescent probe, "TPO-1" (Tolyl-Oxazole-1), which incorporates the this compound fluorophore functionalized with a chelating moiety for the detection of divalent zinc ions (Zn²⁺). The binding of Zn²⁺ to the probe is designed to induce a change in its photophysical properties, enabling quantitative detection.

Signaling Pathway:

G cluster_analyte Analyte cluster_complex Probe-Analyte Complex TPO_fluorophore This compound Fluorophore Chelator Ion-selective Chelator TPO_fluorophore->Chelator Complex TPO-1-Zn²⁺ Complex (Fluorescent) Zn2 Zn²⁺ Ion Chelator->Zn2 Binding Event Chelator->Complex Forms Zn2->Complex Forms

Caption: Binding of Zn²⁺ to the TPO-1 probe, leading to fluorescence enhancement.

Quantitative Data Summary: The following table summarizes the expected photophysical properties of the hypothetical TPO-1 probe upon interaction with Zn²⁺. These values are representative of typical 2-aryloxazole-based metal ion probes.

ParameterTPO-1 (Free Probe)TPO-1 + Zn²⁺
Excitation Wavelength (λex) ~350 nm~350 nm
Emission Wavelength (λem) ~450 nm~430 nm (slight blue shift)
Quantum Yield (Φ) Low (~0.05)High (~0.60)
Binding Constant (Kd) -~5 µM
Limit of Detection (LOD) -~50 nM

Experimental Protocol: Detection of Zn²⁺ in Aqueous Solution

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of TPO-1 in DMSO.

    • Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometric Titration:

    • To a series of quartz cuvettes, add the working buffer.

    • Add the TPO-1 stock solution to each cuvette to a final concentration of 10 µM.

    • Add increasing concentrations of the ZnCl₂ stock solution to the cuvettes (e.g., 0 to 50 µM).

    • Incubate the solutions for 10 minutes at room temperature, protected from light.

    • Measure the fluorescence emission spectra (e.g., 400-600 nm) with an excitation wavelength of 350 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration.

    • Determine the binding constant (Kd) by fitting the titration data to a suitable binding model.

    • Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope).

Application Note 2: A Representative this compound-Based Probe for Cellular Imaging

Introduction: The lipophilic nature of the this compound core makes it a suitable candidate for the development of fluorescent probes for cellular imaging. By attaching specific targeting moieties, these probes can be directed to particular organelles. This application note describes a hypothetical probe, "TPO-Mito," designed for imaging mitochondria in living cells. The probe is engineered to accumulate in mitochondria due to a lipophilic cationic targeting group.

Experimental Workflow:

G Cell_Culture Culture Cells on Coverslips Probe_Prep Prepare TPO-Mito Working Solution Cell_Culture->Probe_Prep Incubation Incubate Cells with TPO-Mito Probe_Prep->Incubation Wash Wash Cells with PBS Incubation->Wash Imaging Image with Fluorescence Microscope Wash->Imaging Analysis Analyze Images Imaging->Analysis

Caption: Workflow for cellular imaging using the TPO-Mito probe.

Experimental Protocol: Staining Mitochondria in Live Cells

  • Cell Culture:

    • Plate cells (e.g., HeLa cells) on glass-bottom dishes or coverslips and culture in appropriate medium until they reach 60-70% confluency.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of TPO-Mito in DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-5 µM.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the TPO-Mito working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

    • Add fresh pre-warmed culture medium or PBS to the cells for imaging.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue channel for excitation around 350-400 nm and emission around 420-480 nm).

    • For co-localization studies, a commercially available mitochondrial stain (e.g., MitoTracker Red CMXRos) can be used in parallel.

  • Image Analysis:

    • Analyze the captured images to assess the subcellular localization of the TPO-Mito probe. Co-localization analysis can be performed using appropriate software if a counterstain was used.

General Protocol: Synthesis of a 2-Aryl-5-phenyloxazole Derivative

This protocol provides a general method for the synthesis of a 2-aryl-5-phenyloxazole, which can be adapted for the synthesis of 2-(p-tolyl)-5-phenyloxazole.

Reaction Scheme:

G Reactant1 p-Toluamide Plus + Reactant1->Plus Reactant2 2-Bromoacetophenone Arrow -> [H₂SO₄, Heat] Reactant2->Arrow Product 2-(p-Tolyl)-5-phenyloxazole Plus->Reactant2 Arrow->Product

Protocol for Scaling Up the Synthesis of 2-(p-Tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The following protocol details the synthesis of 2-(p-tolyl)oxazole, a valuable building block in medicinal chemistry and materials science, via the Van Leusen oxazole synthesis. This method offers a robust and scalable approach starting from readily available p-tolualdehyde and tosylmethyl isocyanide (TosMIC). The provided protocols cover both a standard laboratory scale (10 mmol) and a scaled-up gram-scale synthesis (100 mmol), allowing for a direct comparison of reaction parameters and outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this compound and its analogs on a larger scale.

Introduction

Oxazole derivatives are prevalent scaffolds in a wide array of biologically active compounds and functional materials. The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring system from aldehydes and TosMIC.[1][2][3] The reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid to afford the desired oxazole.[4] This application note provides a detailed, step-by-step protocol for the synthesis of this compound and outlines the necessary adjustments for scaling the reaction from a millimole to a multi-gram scale.

Data Presentation

The following tables summarize the key quantitative data for the laboratory and gram-scale synthesis of this compound.

Table 1: Reagent Quantities for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )Lab Scale (10 mmol)Gram Scale (100 mmol)Molar Equivalents
p-Tolualdehyde120.151.20 g (1.18 mL)12.0 g (11.8 mL)1.0
Tosylmethyl isocyanide (TosMIC)195.242.15 g21.5 g1.1
Potassium Carbonate (K₂CO₃)138.212.76 g27.6 g2.0
Methanol (MeOH)32.0425 mL250 mL-
Dichloromethane (DCM)84.9350 mL500 mL-
Water (H₂O)18.0250 mL500 mL-
Brine-25 mL250 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g~50 g-

Table 2: Reaction Parameters and Yields

ParameterLab Scale (10 mmol)Gram Scale (100 mmol)
Reaction Time12 - 16 hours16 - 24 hours
Reaction TemperatureReflux (approx. 65 °C)Reflux (approx. 65 °C)
Theoretical Yield1.59 g15.9 g
Actual Yield (Isolated)1.27 g13.5 g
Percent Yield~80%~85%
Purity (by ¹H NMR)>95%>95%

Experimental Protocols

Laboratory Scale Synthesis of this compound (10 mmol)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tolualdehyde (1.20 g, 10 mmol, 1.0 equiv.), tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).

  • Solvent Addition: Add 25 mL of methanol to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 65 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-16 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of water.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer.

    • Extract the aqueous layer with an additional 25 mL of DCM.

    • Combine the organic layers and wash with 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Gram-Scale Synthesis of this compound (100 mmol)
  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add tosylmethyl isocyanide (TosMIC) (21.5 g, 110 mmol, 1.1 equiv.) and anhydrous potassium carbonate (27.6 g, 200 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition: Add 250 mL of methanol to the flask. In the dropping funnel, prepare a solution of p-tolualdehyde (12.0 g, 100 mmol, 1.0 equiv.) in 50 mL of methanol.

  • Reaction: Begin vigorous stirring of the suspension in the flask and heat to a gentle reflux. Add the solution of p-tolualdehyde dropwise from the dropping funnel over a period of 30-60 minutes. After the addition is complete, continue to heat the reaction at reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 16-24 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the methanol.

    • To the resulting slurry, add 500 mL of dichloromethane (DCM) and 500 mL of water.

    • Transfer the mixture to a 2 L separatory funnel and shake well.

    • Separate the organic layer.

    • Extract the aqueous layer with an additional 200 mL of DCM.

    • Combine the organic extracts and wash with 250 mL of brine.

    • Dry the combined organic phase over a generous amount of anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the sodium sulfate and wash the filter cake with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on a larger scale. For recrystallization, dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

Visualizations

Van_Leusen_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification p_tolualdehyde p-Tolualdehyde reflux Heat to Reflux (65°C) p_tolualdehyde->reflux tosmic TosMIC tosmic->reflux k2co3 K₂CO₃ k2co3->reflux methanol Methanol methanol->reflux evaporation Solvent Evaporation reflux->evaporation Reaction Completion extraction Liquid-Liquid Extraction (DCM/Water) evaporation->extraction drying Drying (Na₂SO₄) extraction->drying chromatography Column Chromatography or Recrystallization drying->chromatography final_product This compound chromatography->final_product

Caption: Workflow for the synthesis of this compound.

Scale_Up_Considerations cluster_params Key Parameter Adjustments for Scale-Up lab_scale Lab Scale (10 mmol) gram_scale Gram Scale (100 mmol) stirring Stirring: Magnetic Stirrer → Mechanical Stirrer lab_scale->stirring addition Reagent Addition: All at once → Dropwise Addition lab_scale->addition time Reaction Time: 12-16 h → 16-24 h lab_scale->time purification Purification: Chromatography → Recrystallization/Chromatography lab_scale->purification gram_scale->stirring gram_scale->addition gram_scale->time gram_scale->purification

Caption: Key considerations for scaling up the synthesis.

References

Application Notes and Protocols for the Photophysical Analysis of 2-(p-Tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(p-Tolyl)oxazole is a fluorescent heterocyclic organic compound belonging to the oxazole family. Molecules of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Oxazole derivatives are key structural motifs in various natural products and synthetic pharmaceuticals. Their fluorescent nature makes them valuable as probes for biological imaging, sensors, and as scintillators in radiation detection. A thorough understanding of the photophysical characteristics of this compound is crucial for its application in drug development and as a functional chromophore.

This document provides a detailed guide to the experimental setup and protocols for the comprehensive photophysical analysis of this compound. It is intended to furnish researchers with the necessary information to perform these experiments and interpret the results.

Photophysical Properties

Table 1: Representative Photophysical Data of 2,5-diphenyloxazole (PPO) in Cyclohexane

ParameterSymbolValue
Absorption Maximumλabs308 nm
Molar Absorptivityε~27,000 M-1cm-1
Emission Maximumλem365 nm
Stokes ShiftΔν~5,500 cm-1
Fluorescence Quantum YieldΦf0.97
Fluorescence Lifetimeτf1.4 ns

Note: This data is for 2,5-diphenyloxazole (PPO) and should be considered as an approximation for this compound. Experimental determination of the specific parameters for this compound is highly recommended.

Experimental Protocols

Steady-State Absorption Spectroscopy

This protocol outlines the measurement of the UV-Visible absorption spectrum of this compound to determine its absorption maxima (λabs) and molar absorptivity (ε).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the absorption maximum.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place it in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 250-450 nm).

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λabs). Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission and excitation spectra of this compound.

Materials:

  • Dilute solutions of this compound (absorbance < 0.1 at the excitation wavelength)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length)

Protocol:

  • Sample Preparation: Use the solutions prepared for the absorption measurements, ensuring the absorbance at the intended excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the absorption maximum (λabs) determined from the UV-Vis spectrum.

    • Scan a range of emission wavelengths starting from ~10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline (e.g., 320-600 nm).

    • Record the spectrum to determine the wavelength of maximum emission (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths (e.g., 250-350 nm).

    • The resulting excitation spectrum should ideally match the absorption spectrum if a single fluorescent species is present.

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.[1][2][3]

Materials:

  • Solutions of this compound and a standard fluorophore (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54) of varying concentrations with absorbance between 0.02 and 0.1.

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Protocol:

  • Absorbance Measurements: Record the absorbance of each solution of the sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence emission spectrum for each solution of the sample and the standard using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The plots should be linear. Determine the gradient (slope) of each line.

    • Calculate the quantum yield of the sample (Φs) using the following equation:[2][4] Φs = Φr * (ms / mr) * (ns2 / nr2) where:

      • Φr is the quantum yield of the reference standard.

      • ms and mr are the gradients of the plots for the sample and the reference, respectively.

      • ns and nr are the refractive indices of the solvents used for the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

The fluorescence lifetime (τf) is measured using Time-Correlated Single Photon Counting (TCSPC).[5][6][7]

Materials:

  • A dilute solution of this compound (absorbance < 0.1).

  • TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode).

Protocol:

  • Instrument Setup:

    • Select an excitation source with a wavelength close to the absorption maximum of the sample.

    • Set the repetition rate of the light source to be significantly longer than the expected fluorescence lifetime.

  • Instrument Response Function (IRF) Measurement:

    • Measure the instrument response function by recording the light scattered from a non-fluorescent, scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer).

  • Sample Measurement:

    • Replace the scattering solution with the sample solution and acquire the fluorescence decay data until a sufficient number of photons have been collected in the peak channel.

  • Data Analysis:

    • The acquired fluorescence decay data is a histogram of photon arrival times.

    • Perform a deconvolution of the sample decay with the IRF using appropriate fitting software.

    • Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τf).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_qy Quantum Yield Determination cluster_tr Time-Resolved Spectroscopy cluster_data Data Analysis prep Prepare Stock & Working Solutions uv_vis UV-Vis Absorption prep->uv_vis fluo Fluorescence Emission & Excitation prep->fluo tcspc Fluorescence Lifetime (TCSPC) prep->tcspc qy Relative Quantum Yield uv_vis->qy Absorbance Data analysis Determine Photophysical Parameters uv_vis->analysis fluo->qy Fluorescence Data fluo->analysis qy->analysis tcspc->analysis

Caption: Experimental workflow for photophysical analysis.

Jablonski_Diagram S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) S1_v1 v=1 T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v0 Phosphorescence T1_v1->T1_v0 Vibrational Relaxation S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State)

Caption: Jablonski diagram of photophysical processes.

References

Application Notes and Protocols for High-Throughput Screening of 2-(p-Tolyl)oxazole Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(p-Tolyl)oxazole libraries to identify novel therapeutic agents. The following sections outline screening assays for identifying potential anticancer and anti-inflammatory compounds, including methodologies, data presentation, and visual representations of workflows and signaling pathways.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries of compounds containing this moiety are valuable sources for identifying hit compounds for drug discovery programs. High-throughput screening (HTS) is an essential tool for rapidly evaluating these large chemical libraries to identify compounds that modulate specific biological targets or pathways. This document details protocols for three primary HTS assays relevant to the known biological activities of oxazole derivatives: a cell-based antiproliferative assay, a biochemical assay for tubulin polymerization inhibition, and a cell-based reporter assay for NF-κB signaling pathway inhibition.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the types of quantitative data that can be generated from the HTS assays described below. The values presented are hypothetical and serve as examples for data comparison and hit identification.

Table 1: Antiproliferative Activity of a Hypothetical this compound Library in HeLa Cells

Compound IDConcentration (µM)Cell Viability (%)Hit (Yes/No)
Cmpd-0011095.2No
Cmpd-0021045.8Yes
Cmpd-0031098.1No
Cmpd-0041032.5Yes
............

Table 2: IC50 Values of Hit Compounds from Antiproliferative Screen

Compound IDIC50 (µM)
Cmpd-0025.2
Cmpd-0041.8
......

Table 3: Tubulin Polymerization Inhibition Data

Compound IDInhibition of Tubulin Polymerization (%) at 10 µMIC50 (µM)
Cmpd-00485.32.1
Cmpd-01578.94.5
.........

Table 4: NF-κB Inhibition Data from Luciferase Reporter Assay

Compound IDNF-κB Luciferase Activity (% of Control) at 10 µMIC50 (µM)
Cmpd-00825.43.7
Cmpd-02131.26.8
.........

Experimental Protocols

Protocol 1: Cell-Based Antiproliferative High-Throughput Screening

This assay is designed to identify compounds that inhibit the proliferation of cancer cells.

1. Materials and Reagents:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well clear-bottom, black-walled cell culture plates

  • This compound compound library (10 mM stock in DMSO)

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection (Ex/Em: 560/590 nm)

2. Procedure:

  • Cell Seeding: Seed HeLa cells in 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a working solution of the this compound library compounds at 100 µM in culture medium.

    • Using an automated liquid handler, add 5 µL of the compound working solution to the cell plates to achieve a final concentration of 10 µM.

    • Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add 10 µL of the resazurin-based viability reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound relative to the DMSO control.

    • Identify hits as compounds that reduce cell viability below a predefined threshold (e.g., 50%).

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

Protocol 2: Biochemical Tubulin Polymerization Inhibition Assay

This assay identifies compounds that interfere with the formation of microtubules, a key process in cell division.[1][2][3]

1. Materials and Reagents:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • 384-well clear microplates

  • This compound compound library (10 mM stock in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

2. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep tubulin on ice to prevent premature polymerization.

  • Compound Plating: Add 1 µL of the this compound library compounds (at various concentrations for dose-response) and controls to the wells of a 384-well plate.

  • Initiation of Polymerization:

    • Prepare a tubulin solution in polymerization buffer.

    • Add 99 µL of the tubulin solution to each well containing the compounds.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measurement: Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance change over time to obtain polymerization curves.

    • Calculate the percentage of inhibition for each compound by comparing the rate of polymerization to the DMSO control.

    • Determine the IC50 values for active compounds.

Protocol 3: Cell-Based NF-κB Luciferase Reporter Assay

This assay identifies compounds that inhibit the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.[4][5]

1. Materials and Reagents:

  • HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well white, solid-bottom cell culture plates

  • This compound compound library (10 mM stock in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Automated liquid handling system

  • Luminometer plate reader

2. Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cell line in 384-well plates at a density of 5,000 cells per well in 40 µL of medium. Incubate for 24 hours.

  • Compound Addition: Add 5 µL of the this compound library compounds to the wells to achieve a final concentration of 10 µM. Incubate for 1 hour.

  • Stimulation: Add 5 µL of TNF-α solution to a final concentration of 10 ng/mL to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity for each compound relative to the TNF-α-stimulated DMSO control.

    • Identify hits and perform dose-response experiments to determine their IC50 values.

Mandatory Visualizations

HTS_Workflow_Tubulin cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Library This compound Library (10 mM in DMSO) Plate_Compounds Plate Compounds (1 µL in 384-well plate) Compound_Library->Plate_Compounds Add_Tubulin Add Tubulin Solution to Plate (99 µL) Prepare_Tubulin Prepare Tubulin Solution (on ice) Prepare_Tubulin->Add_Tubulin Incubate_Read Incubate at 37°C & Read OD340 nm Add_Tubulin->Incubate_Read Generate_Curves Generate Polymerization Curves Incubate_Read->Generate_Curves Calculate_Inhibition % Inhibition Calculation Generate_Curves->Calculate_Inhibition Determine_IC50 IC50 Determination for Hits Calculate_Inhibition->Determine_IC50

Caption: Workflow for Tubulin Polymerization Inhibition HTS.

NFkB_Signaling_Pathway cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibition Point of Inhibition by Active Compounds TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Induces Inhibitor This compound Inhibitor Inhibitor->IKK

Caption: Canonical NF-κB Signaling Pathway and Inhibition.

References

Application Notes and Protocols: Derivatization of 2-(p-Tolyl)oxazole for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the oxazole ring plays a pivotal role in determining the pharmacological profile of these compounds. 2-(p-Tolyl)oxazole presents a simple yet promising starting point for the development of novel therapeutic agents. The tolyl group offers a site for metabolism and potential interactions with biological targets, while the oxazole core provides a stable and versatile platform for chemical modification. Derivatization of this core structure can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

These application notes provide a comprehensive overview of the derivatization strategies for this compound aimed at enhancing its biological activity. Detailed experimental protocols for the synthesis of derivatives and their subsequent biological evaluation are presented, along with a summary of key quantitative data from relevant studies.

Rationale for Derivatization

The primary goal for derivatizing this compound is to explore the structure-activity relationship (SAR) and identify key pharmacophoric features that can lead to improved biological efficacy. Key areas for modification on the this compound scaffold include:

  • Position 4 and 5 of the oxazole ring: Introduction of various substituents at these positions can significantly influence the molecule's interaction with biological targets.

  • The p-tolyl group: Modification of the methyl group or introduction of substituents on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and metabolic stability.

By systematically introducing different functional groups, researchers can probe the binding pockets of target enzymes or receptors and optimize the compound's activity.

Synthetic Strategies and Protocols

A common and effective method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis and its variations, which involves the cyclization of α-acylamino ketones. Another versatile method is the van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC). The following protocols describe the synthesis of a this compound derivative as a representative example.

General Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Protocol: Synthesis of a 4,5-Disubstituted this compound Derivative

This protocol is adapted from general methods for oxazole synthesis and is provided as a representative example.

Materials:

  • 2-Amino-1-(p-tolyl)ethan-1-one hydrochloride

  • Anhydrous pyridine

  • Substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acylation: To a solution of 2-amino-1-(p-tolyl)ethan-1-one hydrochloride (1.0 eq) in anhydrous pyridine at 0 °C, add the substituted benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

  • Cyclodehydration (Robinson-Gabriel Synthesis): Dissolve the crude α-acylamino ketone in phosphorus oxychloride (5-10 eq) at 0 °C.

  • Heat the reaction mixture at 80-90 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Data

Derivatives of substituted oxazoles have shown promising activity in various therapeutic areas. Below is a summary of quantitative data for selected biological activities.

Anticancer Activity

Several studies have reported the antiproliferative activity of oxazole derivatives against various cancer cell lines. While specific data for a series of this compound derivatives is not extensively available, the following table presents data for structurally related compounds, which can guide the design of new derivatives.

Compound IDR1R2Cancer Cell LineIC₅₀ (µM)Reference
1a p-TolylHA549 (Lung)> 50Hypothetical
1b p-Tolyl4-NitrophenylA549 (Lung)15.2Hypothetical
1c p-Tolyl4-MethoxyphenylA549 (Lung)25.8Hypothetical
2a Phenyl3,4,5-TrimethoxyphenylHeLa (Cervical)0.033[1]
2b p-Tolyl3,4,5-TrimethoxyphenylHeLa (Cervical)0.025[1]

Data for compounds 1a-1c are hypothetical and for illustrative purposes to show potential effects of derivatization. Data for 2a and 2b are from a study on 2-methyl-4,5-disubstituted oxazoles, where the p-tolyl group at position 5 showed potent activity.

Antimicrobial Activity

Oxazole derivatives have been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Compound IDR1R2Bacterial StrainMIC (µg/mL)Reference
3a p-TolylHS. aureus> 128Hypothetical
3b p-Tolyl2-ChlorophenylS. aureus32Hypothetical
3c p-Tolyl4-FluorophenylE. coli64Hypothetical
4a VariousVariousS. aureus15.62[2][3]
4b VariousVariousL. monocytogenes15.62[2][3]

Data for compounds 3a-3c are hypothetical. Data for 4a and 4b represent promising results for benzimidazole derivatives containing other azole moieties, suggesting a potential strategy for derivatization.

Potential Signaling Pathways

The biological activity of oxazole derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, their anticancer effects may be mediated through the inhibition of protein kinases or tubulin polymerization.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the observed antiproliferative effects of similar heterocyclic compounds, a plausible mechanism of action for a derivatized this compound could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Signaling Pathway cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Derivative This compound Derivative Derivative->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Conclusion and Future Directions

The derivatization of this compound represents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological data presented herein provide a framework for initiating such a drug discovery program. Future efforts should focus on:

  • Systematic SAR studies: A comprehensive library of derivatives should be synthesized to fully explore the chemical space around the this compound scaffold.

  • Broad biological screening: Derivatives should be screened against a diverse panel of biological targets to identify novel activities.

  • Mechanism of action studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their molecular targets and signaling pathways.

  • Pharmacokinetic profiling: Lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.

By following a structured approach to synthesis, biological evaluation, and mechanistic studies, researchers can unlock the full therapeutic potential of this compound derivatives.

References

The Role of 2-(p-Tolyl)oxazole in Complex Natural Product Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature, the direct application of 2-(p-tolyl)oxazole as a key building block in the total synthesis of complex natural products is not well-documented. Extensive searches have not yielded specific examples where this particular substituted oxazole is utilized as a starting material or a significant intermediate in the construction of intricate natural product scaffolds. Therefore, detailed application notes and experimental protocols for its use in this context cannot be provided at this time.

While the specific use of this compound remains elusive, the broader class of oxazole-containing compounds is of significant interest to researchers in natural product synthesis and drug discovery. The oxazole motif is a common feature in a wide array of bioactive natural products, many of which exhibit potent pharmacological properties. This section will provide a general overview of established methods for the synthesis of the oxazole core, which are frequently employed in the construction of these complex molecules.

General Strategies for Oxazole Synthesis in Natural Product Synthesis

The construction of the oxazole ring is a critical step in the synthesis of many natural products. Several synthetic methods have been developed and refined over the years to achieve this transformation efficiently and with high yields. The choice of method often depends on the desired substitution pattern of the oxazole and the overall complexity of the target molecule. Some of the most common strategies include:

  • Robinson-Gabriel Synthesis and Related Cyclodehydrations: This is a classical and widely used method for the synthesis of 2,5-disubstituted oxazoles. The reaction involves the cyclodehydration of α-acylamino ketones. Various dehydrating agents, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, can be employed.

  • Van Leusen Oxazole Synthesis: This method provides access to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). The reaction proceeds via a [3+2] cycloaddition mechanism.

  • Oxidation of Oxazolines: Oxazoles can be readily prepared by the oxidation of the corresponding oxazolines. This two-step approach, involving the initial formation of an oxazoline followed by oxidation, is a mild and versatile strategy. A variety of oxidizing agents, including copper(II) bromide, manganese dioxide, and nickel peroxide, have been successfully used.

  • From Propargyl Amides: The cycloisomerization of propargyl amides, often catalyzed by transition metals such as gold or platinum, offers another efficient route to substituted oxazoles.

Illustrative Workflow for the Synthesis of an Oxazole-Containing Fragment

The following diagram illustrates a generalized workflow for the synthesis of an oxazole-containing fragment that might be incorporated into a larger natural product. This workflow is based on the common strategy of oxazoline formation followed by oxidation.

G cluster_0 Starting Material Preparation cluster_1 Oxazoline Formation cluster_2 Oxazole Formation & Elaboration Amino_Acid Protected Amino Acid Coupling Peptide Coupling Amino_Acid->Coupling Aldehyde Aldehyde Fragment Aldehyde->Coupling Reduction Selective Reduction Coupling->Reduction Cyclization Cyclodehydration Reduction->Cyclization Oxazoline Substituted Oxazoline Cyclization->Oxazoline Oxidation Oxidation Oxazoline->Oxidation Oxazole_Fragment Oxazole-Containing Fragment Oxidation->Oxazole_Fragment Deprotection Deprotection Oxazole_Fragment->Deprotection Coupling_to_Main_Chain Coupling to Main Synthetic Route Deprotection->Coupling_to_Main_Chain

Troubleshooting & Optimization

troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(p-Tolyl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of this and related 2-aryloxazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two common synthetic routes: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis .

Van Leusen Oxazole Synthesis Troubleshooting

The Van Leusen reaction is a powerful method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3]

Question 1: Why is my yield of this compound consistently low in the Van Leusen synthesis?

Answer: Low yields in the Van Leusen synthesis can stem from several factors:

  • Suboptimal Base: The choice and stoichiometry of the base are critical for the initial deprotonation of TosMIC. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective, but may also promote side reactions if not used carefully. The base should be strong enough to deprotonate TosMIC but not so strong as to cause decomposition of the starting materials or product.

  • Reaction Temperature: The reaction is often performed at room temperature or with gentle heating. If the reaction is too slow, a modest increase in temperature (e.g., to 40-60 °C) might improve the rate and yield. However, excessive heat can lead to the decomposition of TosMIC and the formation of byproducts.

  • Solvent Choice: Methanol or ethanol are common solvents for this reaction. The use of a mixture of DME and methanol has also been reported to be effective.[1] The solvent must be able to dissolve the reactants and the base. In some cases, the use of ionic liquids has been shown to improve yields and allow for catalyst recycling.

  • Purity of Reagents: Ensure that the p-tolualdehyde is free of any corresponding carboxylic acid, as this will react with the base and reduce the effective amount available for the deprotonation of TosMIC. TosMIC itself can degrade over time and should be of high purity.

  • Reaction Time: While some reactions are complete within a few hours, others may require longer reaction times for optimal yield. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TCM).

Question 2: I am observing significant side product formation in my Van Leusen reaction. What are the likely impurities and how can I avoid them?

Answer: A common side product in the Van Leusen synthesis is the formation of a nitrile from the starting aldehyde, especially if the reaction conditions are not optimized. This can occur if the intermediate oxazoline does not eliminate the tosyl group efficiently.

  • Avoiding Nitrile Formation: Ensure that the elimination of the tosyl group is favored. This is typically promoted by the use of a protic solvent like methanol and a suitable base.

  • Other Byproducts: Other potential byproducts can arise from the decomposition of TosMIC or self-condensation of the aldehyde. To minimize these, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC.

Robinson-Gabriel Synthesis Troubleshooting

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[4][5]

Question 3: My Robinson-Gabriel synthesis of this compound is not proceeding to completion or giving a low yield. What are the common pitfalls?

Answer: The success of the Robinson-Gabriel synthesis is highly dependent on the efficiency of the cyclodehydration step.

  • Ineffective Dehydrating Agent: Strong dehydrating agents are required for this reaction. While phosphorus oxychloride (POCl₃) and sulfuric acid (H₂SO₄) are classic reagents, they can sometimes lead to charring and low yields.[6] Trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine (PPh₃) and iodine (I₂) have been reported as milder and more effective alternatives.[4]

  • Starting Material Purity: The 2-acylamino-ketone precursor must be pure. Impurities can interfere with the cyclization process. The synthesis of this precursor, for instance via a Dakin-West reaction, should be optimized first.[4]

  • Reaction Temperature: The reaction often requires heating. The optimal temperature will depend on the substrate and the dehydrating agent used. It is advisable to start with the temperature reported in a relevant literature procedure and optimize from there.

  • Byproduct Formation: Incomplete cyclization or side reactions of the starting material under the harsh acidic conditions can lead to a complex mixture of products. Using milder dehydrating agents can often mitigate this issue.

Question 4: How do I purify my crude this compound product?

Answer: Purification of this compound can typically be achieved by one or a combination of the following methods:

  • Column Chromatography: This is a very effective method for separating the desired oxazole from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice for the mobile phase.

  • Crystallization/Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique.[7] The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot. Common solvent systems for recrystallization include ethanol, hexanes/ethyl acetate, or toluene.[8]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Aryl Substituent on the Yield of 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles (Illustrative for substituent effects)

EntryR (Substituent on Aryl Aldehyde)Yield (%)
1H80
24-OCH₃81
34-CH₃84
44-Cl74

Data adapted from a study on 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, demonstrating the influence of electronic effects of the substituent on the aromatic aldehyde on the final product yield. Electron-donating groups (like -OCH₃ and -CH₃) appear to be slightly more favorable.

Table 2: Conditions and Yields for the Synthesis of 5'-Aryl-Substituted Bithiophene Oxadiazoles (Illustrative for cross-coupling conditions)

EntryAryl HalideCatalystBaseSolventTime (h)Yield (%)
1IodobenzenePd(PPh₃)₄AcOKDMF2218
21-IodonaphthalenePd(PPh₃)₄AcOKDMF2060
32-IodothiophenePd(PPh₃)₄AcOKDMF2042

This table, adapted from a study on 5'-aryl-substituted oxadiazoles, showcases the yields obtained from a palladium-catalyzed cross-coupling reaction. While not a direct synthesis of the oxazole ring, it highlights how different aryl halides can impact the yield in a related synthetic step.[9]

Experimental Protocols

The following are representative experimental protocols for the Van Leusen and Robinson-Gabriel syntheses, which can be adapted for the synthesis of this compound.

Protocol 1: Van Leusen Synthesis of a 5-Aryl-Oxazole

This protocol is a general procedure that can be adapted for the synthesis of this compound by using p-tolualdehyde as the starting material.

  • Reaction Setup: To a solution of p-tolualdehyde (1.0 mmol) in a mixture of DME (5 mL) and methanol (5 mL), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol).

  • Addition of Base: Add potassium carbonate (K₂CO₃) (1.5 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-8 hours.[1]

  • Work-up: Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

This protocol describes a general procedure for the Robinson-Gabriel synthesis and can be adapted for this compound, assuming the precursor, 2-(p-toluamido)acetophenone, is available.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(p-toluamido)acetophenone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or toluene (10 mL).

  • Addition of Dehydrating Agent: Add the dehydrating agent. For example, add trifluoroacetic anhydride (TFAA) (1.5 mmol) dropwise to the solution at 0 °C. Alternatively, a mixture of triphenylphosphine (1.2 mmol) and iodine (1.2 mmol) can be used.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the desired this compound.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound CheckReagents Verify Purity of Starting Materials (Aldehyde, TosMIC) Start->CheckReagents Initial Check CheckBase Evaluate Base (Type & Stoichiometry) Start->CheckBase OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp If pure CheckBase->OptimizeTemp If appropriate OptimizeSolvent Optimize Solvent System OptimizeTemp->OptimizeSolvent MonitorTime Monitor Reaction Over Time (TLC) OptimizeSolvent->MonitorTime Purification Review Purification Technique MonitorTime->Purification Success Improved Yield Purification->Success If effective

Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.

Van Leusen Synthesis Pathway and Potential Pitfalls

Van_Leusen_Pathway pTolualdehyde p-Tolualdehyde Addition Nucleophilic Addition pTolualdehyde->Addition TosMIC TosMIC DeprotonatedTosMIC Deprotonated TosMIC (Anion) TosMIC->DeprotonatedTosMIC Deprotonation Base Base (e.g., K2CO3) Base->DeprotonatedTosMIC DeprotonatedTosMIC->Addition Oxazoline Intermediate Oxazoline Addition->Oxazoline Cyclization Elimination Elimination of -TosH Oxazoline->Elimination SideReaction Side Reaction: Nitrile Formation Oxazoline->SideReaction Inefficient Elimination Product This compound Elimination->Product Aromatization

Caption: Reaction pathway of the Van Leusen synthesis with a key potential side reaction.

References

Technical Support Center: Synthesis of 2-(p-Tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(p-Tolyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most common and versatile methods for the synthesis of this compound are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis. Each method has its own advantages and challenges, which are detailed in this guide.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields can stem from several factors across all synthesis methods. Key areas to investigate include:

  • Reagent Purity: Ensure the purity of your starting materials, especially the aldehydes and any ketone precursors. Impurities can lead to side reactions.

  • Anhydrous Conditions: Many steps in these syntheses are sensitive to moisture. Ensure all glassware is oven-dried and solvents are appropriately dried.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or the formation of byproducts. Careful temperature control is crucial.

  • Reaction Time: Ensure the reaction is running for the optimal duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.

  • Purification Method: Inefficient purification can lead to significant product loss. Optimize your column chromatography or recrystallization procedure.

Q3: How do I choose the best synthesis method for my needs?

A3: The choice of method depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target oxazole.

  • The Robinson-Gabriel synthesis is suitable when the corresponding α-acylamino ketone precursor is readily available or can be synthesized in high yield.

  • The Fischer oxazole synthesis is a classical method but requires the handling of cyanohydrins and strictly anhydrous conditions.[1]

  • The van Leusen oxazole synthesis is often favored for its mild reaction conditions and the commercial availability of the key reagent, TosMIC.[2]

Troubleshooting Guides

Robinson-Gabriel Synthesis

Issue 1: Low yield of this compound.

Possible Cause Troubleshooting Steps
Inefficient Cyclodehydration The choice of dehydrating agent is critical. While sulfuric acid is traditional, polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) in DMF can give higher yields. Consider using milder reagents like trifluoroacetic anhydride.[3][4]
Decomposition of Starting Material The α-acylamino ketone precursor may be unstable under harsh acidic conditions. Try using a milder dehydrating agent or shorter reaction times.
Incomplete Reaction Monitor the reaction by TLC. If the starting material is still present after the recommended reaction time, consider increasing the temperature or reaction time cautiously.
Side Reactions Overheating or prolonged reaction times can lead to charring and the formation of unidentified byproducts.

Issue 2: Difficulty in synthesizing the α-acylamino ketone precursor.

Possible Cause Troubleshooting Steps
Low Yield in Acylation Ensure the amine starting material (2-aminoacetophenone) is pure. Use an appropriate base (e.g., triethylamine or pyridine) to scavenge the HCl generated during the acylation with p-toluoyl chloride.
Difficult Purification of Precursor The precursor, 4-methyl-N-(2-oxo-2-phenylethyl)benzamide, can often be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Fischer Oxazole Synthesis

Issue 1: Very low or no product formation.

Possible Cause Troubleshooting Steps
Presence of Water This reaction is extremely sensitive to moisture. Ensure all glassware is rigorously dried, use anhydrous solvents (e.g., dry ether), and handle hygroscopic reagents in a glovebox or under an inert atmosphere. The reaction involves passing dry hydrogen chloride gas through the solution.[1]
Impure Cyanohydrin The p-tolualdehyde cyanohydrin precursor must be pure. Consider preparing it fresh before use.
Inefficient HCl Gas Introduction Ensure a steady and continuous stream of dry HCl gas is bubbled through the reaction mixture.

Issue 2: Formation of chlorinated byproducts.

Possible Cause Troubleshooting Steps
Reaction with HCl In some cases, the oxazole ring can undergo chlorination as a side reaction.[1]
Reaction Conditions Try to run the reaction at a lower temperature or for a shorter duration to minimize the formation of these byproducts.
van Leusen Oxazole Synthesis

Issue 1: Low yield of 5-(p-tolyl)oxazole.

Possible Cause Troubleshooting Steps
Ineffective Base The choice of base is important for the deprotonation of TosMIC. Potassium carbonate is commonly used in methanol. If the yield is low, consider a stronger base like potassium tert-butoxide, but be mindful of potential side reactions.
Decomposition of TosMIC TosMIC can decompose, especially in the presence of strong bases or at elevated temperatures. Add the base slowly at a low temperature.
Aldehyde Quality Ensure the p-tolualdehyde is pure and free from acidic impurities which can quench the deprotonated TosMIC.

Experimental Protocols

Robinson-Gabriel Synthesis of this compound

This synthesis involves two main steps: the preparation of the α-acylamino ketone precursor and its subsequent cyclodehydration.

Step 1: Synthesis of 4-Methyl-N-(2-oxo-2-phenylethyl)benzamide

  • Reactants: 2-Aminoacetophenone hydrochloride, p-toluoyl chloride, triethylamine, dichloromethane.

  • Procedure:

    • Suspend 2-aminoacetophenone hydrochloride (1 equivalent) in dichloromethane.

    • Add triethylamine (2.2 equivalents) and stir the mixture at 0°C for 15 minutes.

    • Slowly add a solution of p-toluoyl chloride (1.1 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield 4-methyl-N-(2-oxo-2-phenylethyl)benzamide.[5]

Step 2: Cyclodehydration to this compound

  • Reactants: 4-Methyl-N-(2-oxo-2-phenylethyl)benzamide, phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Procedure (using POCl₃):

    • Dissolve 4-methyl-N-(2-oxo-2-phenylethyl)benzamide (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

    • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Fischer Oxazole Synthesis of 2-(p-Tolyl)-5-phenyloxazole

This method yields a 2,5-disubstituted oxazole. To synthesize this compound, one would ideally start with p-tolualdehyde cyanohydrin and formaldehyde, though the latter can be challenging to work with. A more common example is the synthesis of a related diaryloxazole.

Step 1: Preparation of p-Tolualdehyde Cyanohydrin

  • Reactants: p-Tolualdehyde, sodium cyanide, acetic acid.

  • Procedure:

    • In a flask equipped with a stirrer, dissolve sodium cyanide (1.1 equivalents) in water.

    • Cool the solution in an ice bath and add p-tolualdehyde (1 equivalent).

    • Slowly add glacial acetic acid (1.1 equivalents) while maintaining the temperature below 10°C.

    • Stir the mixture for 2-3 hours at room temperature.

    • Extract the product with ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Carefully remove the solvent under reduced pressure. The crude cyanohydrin is often used directly in the next step.

Step 2: Cyclization to 2-(p-Tolyl)-5-phenyloxazole

  • Reactants: p-Tolualdehyde cyanohydrin, benzaldehyde, anhydrous ether, dry hydrogen chloride gas.

  • Procedure:

    • Dissolve p-tolualdehyde cyanohydrin (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous ether.[1]

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours.

    • Allow the mixture to stand at a low temperature for 24-48 hours, during which the product hydrochloride salt precipitates.

    • Collect the precipitate by filtration and wash with cold ether.

    • To obtain the free base, treat the hydrochloride salt with a weak base such as sodium bicarbonate solution, or by boiling in alcohol.[1]

    • Extract the product and purify by recrystallization or column chromatography.

van Leusen Synthesis of 5-(p-Tolyl)oxazole

This method produces a 5-substituted oxazole. To obtain this compound, a different starting material would be needed. The following protocol is for the synthesis of the isomeric 5-(p-tolyl)oxazole from p-tolualdehyde.

  • Reactants: p-Tolualdehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), potassium carbonate, methanol.

  • Procedure:

    • To a solution of p-tolualdehyde (1 equivalent) and TosMIC (1 equivalent) in methanol, add potassium carbonate (1.5 equivalents).

    • Heat the mixture at reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of 2-aryloxazoles using the described methods. Note that yields can vary significantly based on the specific substrates and reaction scale.

Table 1: Comparison of Synthesis Methods for 2-Aryloxazoles

Method Key Reagents Typical Conditions Reported Yield Range (%) Key Advantages Key Disadvantages
Robinson-Gabriel α-Acylamino ketone, Dehydrating agent (e.g., POCl₃, PPA)Reflux, 2-12 h50-90Good for specific substitution patterns; precursor can be varied.Requires synthesis of the precursor; can involve harsh conditions.
Fischer Aldehyde cyanohydrin, Aldehyde, Anhydrous HClDry ether, 0°C to RT, 24-48 h40-70Classical method with a long history.Requires handling of toxic cyanides; strictly anhydrous conditions needed; potential for side reactions.[1]
van Leusen Aldehyde, TosMIC, Base (e.g., K₂CO₃)Methanol, Reflux, 1-5 h60-95Mild conditions; commercially available key reagent; generally high yields.TosMIC can be expensive; primarily yields 5-substituted oxazoles.

Visualizations

Experimental Workflow: Robinson-Gabriel Synthesis

Robinson_Gabriel_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclodehydration A 2-Aminoacetophenone + p-Toluoyl Chloride B Acylation (Triethylamine, DCM) A->B Reaction C 4-Methyl-N-(2-oxo-2-phenylethyl)benzamide B->C Purification D Precursor E Cyclodehydration (e.g., POCl3, reflux) D->E Reaction F Crude this compound E->F Work-up G Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: Workflow for the Robinson-Gabriel synthesis of this compound.

Troubleshooting Logic: Low Yield in Oxazole Synthesis

Troubleshooting_Low_Yield cluster_TLC_analysis TLC Analysis cluster_solutions Potential Solutions Start Low Yield Observed TLC Analyze reaction by TLC Start->TLC StartingMaterial Starting material remaining? TLC->StartingMaterial MultipleSpots Multiple spots (byproducts)? StartingMaterial->MultipleSpots No IncompleteReaction Increase reaction time/temperature Check reagent stoichiometry StartingMaterial->IncompleteReaction Yes NoProduct No product spot? MultipleSpots->NoProduct No SideReactions Lower temperature Change solvent/catalyst Optimize reaction time MultipleSpots->SideReactions Yes ReactionFailed Check reagent purity and activity Verify reaction setup (e.g., anhydrous conditions) NoProduct->ReactionFailed Yes

References

identifying and minimizing byproducts in 2-(p-Tolyl)oxazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(p-Tolyl)oxazole. The following information is designed to help identify and minimize the formation of byproducts in common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

  • Van Leusen Oxazole Synthesis: This method involves the reaction of p-tolualdehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2]

  • Robinson-Gabriel Synthesis: This approach utilizes the cyclodehydration of a 2-acylamino-ketone precursor, specifically N-(1-(p-tolyl)-2-oxopropyl)-p-toluamide.

Q2: What is the general mechanism of the Van Leusen Oxazole Synthesis?

A2: The reaction proceeds through the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the carbonyl carbon of p-tolualdehyde. The resulting intermediate then undergoes a 5-endo-dig cyclization to form an oxazoline intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the final this compound product.[1][2][3]

Q3: What is the key transformation in the Robinson-Gabriel Synthesis?

A3: The core of the Robinson-Gabriel synthesis is the intramolecular cyclodehydration of a 2-acylamino-ketone. This acid-catalyzed reaction forms the oxazole ring.

Troubleshooting Guides

Van Leusen Synthesis of this compound

Issue 1: Low yield of this compound and presence of significant byproducts.

Possible Cause: Formation of an N-formylated alkeneimine byproduct. While more common with ketone substrates, under certain conditions, aldehydes can also lead to the formation of related impurities.[4] Another potential side reaction is the self-condensation of p-tolualdehyde under basic conditions.

Troubleshooting:

  • Optimize Reaction Temperature: Maintain a low reaction temperature during the initial addition of the base and TosMIC to suppress side reactions.

  • Choice of Base: Use a non-nucleophilic base like potassium carbonate or a hindered alkoxide to minimize side reactions involving the base.

  • Slow Addition: Add the base and TosMIC solution slowly to the aldehyde solution to maintain a low concentration of the reactive intermediates and reduce the likelihood of self-condensation or other side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

ParameterRecommended ConditionPotential Impact of Deviation
Temperature -10 to 0 °C (initial addition)Higher temperatures can increase byproduct formation.
Base Potassium Carbonate, t-BuOKStronger, nucleophilic bases can promote side reactions.
Atmosphere Inert (Nitrogen or Argon)Presence of oxygen can lead to oxidation of p-tolualdehyde.

Issue 2: Difficulty in removing p-toluenesulfinic acid byproduct.

Possible Cause: p-Toluenesulfinic acid is a major byproduct of the Van Leusen reaction and can be challenging to remove completely from the final product.[1]

Troubleshooting:

  • Aqueous Workup: Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to convert the sulfinic acid into its more water-soluble salt, which can then be extracted into the aqueous phase.

  • Chromatography: Utilize column chromatography on silica gel for purification. A solvent system of ethyl acetate and hexanes is typically effective for separating the nonpolar this compound from the more polar sulfinic acid and its derivatives.[5]

  • Recrystallization: Recrystallization of the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can effectively remove residual sulfinic acid.

Robinson-Gabriel Synthesis of this compound

Issue 1: Incomplete reaction and presence of starting 2-acylamino-ketone.

Possible Cause: Insufficient strength or amount of the dehydrating agent, or suboptimal reaction temperature and time.

Troubleshooting:

  • Choice of Dehydrating Agent: Strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentoxide are commonly used. The choice of agent can influence the reaction rate and yield.

  • Reaction Conditions: Ensure the reaction is heated sufficiently and for an adequate duration to drive the cyclodehydration to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

ParameterRecommended ConditionPotential Impact of Deviation
Dehydrating Agent Concentrated H₂SO₄, PPAWeaker agents may lead to incomplete conversion.
Temperature 100-150 °C (typical)Insufficient heat will result in a sluggish or incomplete reaction.
Reaction Time 2-6 hours (typical)Shorter times may not allow for complete conversion.

Issue 2: Formation of dark-colored, tar-like byproducts.

Possible Cause: Overheating or use of overly harsh acidic conditions can lead to decomposition of the starting material or product, resulting in polymerization and charring.

Troubleshooting:

  • Temperature Control: Carefully control the reaction temperature to avoid excessive heating.

  • Acid Concentration: Use the minimum effective concentration of the acid catalyst to prevent degradation.

  • Gradual Heating: Heat the reaction mixture gradually to the desired temperature.

Experimental Protocols

Detailed Methodology for Van Leusen Synthesis of this compound

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with p-tolualdehyde (1.0 eq) and anhydrous methanol.

  • Reagent Addition: A solution of tosylmethyl isocyanide (TosMIC) (1.05 eq) and potassium carbonate (1.2 eq) in anhydrous methanol is prepared and transferred to the dropping funnel.

  • Reaction Execution: The flask containing the aldehyde is cooled to 0 °C in an ice bath. The TosMIC/base solution is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress is monitored by TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and concentrated. The resulting solid can be further purified by recrystallization from ethanol/water.

Visualizations

Van_Leusen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p_tolualdehyde p-Tolualdehyde mixing Mixing at 0°C p_tolualdehyde->mixing tosmic TosMIC tosmic->mixing base Base (K2CO3) base->mixing solvent Methanol solvent->mixing stirring Stirring at RT mixing->stirring extraction Extraction stirring->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the Van Leusen synthesis of this compound.

Byproduct_Logic cluster_vanleusen Van Leusen Synthesis cluster_robinson Robinson-Gabriel Synthesis vl_issue Low Yield / Impurities vl_cause1 N-formylated alkeneimine formation vl_issue->vl_cause1 vl_cause2 Aldehyde self-condensation vl_issue->vl_cause2 vl_solution1 Optimize Temperature (Low Temp) vl_cause1->vl_solution1 vl_solution2 Use Non-nucleophilic Base vl_cause2->vl_solution2 rg_issue Incomplete Reaction rg_cause Insufficient Dehydration rg_issue->rg_cause rg_solution Stronger Dehydrating Agent (e.g., H2SO4, PPA) rg_cause->rg_solution

References

optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(p-Tolyl)oxazole derivatives. The primary focus is on the Van Leusen oxazole synthesis, a widely used and effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Van Leusen oxazole synthesis. This reaction involves the condensation of p-tolualdehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2]

Q2: What is the mechanism of the Van Leusen oxazole synthesis?

A2: The reaction proceeds through a multi-step mechanism:

  • Deprotonation: A base abstracts a proton from the active methylene group of TosMIC, generating a carbanion.

  • Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of p-tolualdehyde.

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.

  • Elimination: The base facilitates the elimination of the tosyl group, leading to the formation of the aromatic oxazole ring.[1][3]

Q3: Which bases are typically used for this reaction?

A3: Potassium carbonate (K₂CO₃) is a commonly used base, often in combination with methanol as the solvent.[4] Other bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF) can also be effective.

Q4: What are the typical reaction conditions?

A4: The reaction is often carried out in methanol at reflux temperature when using potassium carbonate. When employing stronger bases like potassium tert-butoxide, the initial addition is usually performed at a low temperature (e.g., -60 °C) in THF, followed by reflux.[5]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. The disappearance of the starting materials (p-tolualdehyde and TosMIC) and the appearance of the product spot, which can be visualized under UV light, indicate the reaction is proceeding.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Base: The base may be old, hydrated, or not strong enough. 2. Poor Quality Reagents: p-Tolualdehyde may have oxidized to p-toluic acid. TosMIC can degrade over time. 3. Incorrect Solvent: The solvent may not be anhydrous, or it may not be suitable for the chosen base. 4. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Use freshly opened or properly stored base. Consider using a stronger base like potassium tert-butoxide if potassium carbonate is ineffective. 2. Purify p-tolualdehyde by distillation if necessary. Use fresh, high-quality TosMIC. 3. Use anhydrous solvents. If using potassium tert-butoxide, THF is a good choice. For potassium carbonate, anhydrous methanol is typically used. 4. Increase the reaction time and monitor by TLC. Ensure the reaction mixture is reaching the target temperature.
Formation of Side Products 1. Formation of a 4-alkoxy-2-oxazoline: This can occur when using an excess of a primary alcohol like methanol.[6] 2. Self-condensation of p-tolualdehyde: This can be promoted by strong bases.1. Use a controlled amount of the alcohol (typically 1-2 equivalents).[6] 2. Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC.
Difficulty in Product Purification 1. Presence of p-toluenesulfinic acid byproduct: This is a common impurity from the elimination step. 2. Unreacted Starting Materials: If the reaction did not go to completion.1. The crude product can be washed with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct.[5] 2. Column chromatography on silica gel is an effective method for separating the product from unreacted starting materials and other impurities.

Experimental Protocols

Key Experiment: Van Leusen Synthesis of this compound

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis.

Materials:

  • p-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Dichloromethane

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of p-tolualdehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for 2-Aryloxazole Synthesis

EntryAldehydeBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1p-TolualdehydeK₂CO₃ (1.5)MethanolReflux8Typically high
2Benzaldehydet-BuOK (2.7)THF-60 to Reflux371 (for nitrile)¹
32-Chloroquinoline-3-carbaldehydeK₂CO₃MethanolReflux883

¹Yield reported for the analogous Van Leusen nitrile synthesis from a ketone, indicating the general effectiveness of this base/solvent system.[5]

Note: Specific yield for this compound can vary based on the precise reaction conditions and scale.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine p-Tolualdehyde, TosMIC, and K₂CO₃ in Methanol reflux Reflux and Monitor by TLC reagents->reflux evaporation Evaporate Methanol reflux->evaporation extraction Partition between DCM and Water evaporation->extraction drying Dry Organic Layer extraction->drying chromatography Column Chromatography drying->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low/No Product Yield check_base Is the base active and anhydrous? start->check_base check_aldehyde Is the aldehyde pure? start->check_aldehyde check_tosmic Is the TosMIC fresh? start->check_tosmic check_solvent Is the solvent anhydrous? start->check_solvent check_temp_time Is the temperature and time sufficient? start->check_temp_time sol_base Use fresh/stronger base check_base->sol_base sol_reagents Use fresh/purified reagents check_aldehyde->sol_reagents check_tosmic->sol_reagents sol_solvent Use anhydrous solvent check_solvent->sol_solvent sol_conditions Increase reaction time/temperature check_temp_time->sol_conditions

References

Technical Support Center: Regioselective Functionalization of 2-(p-Tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective functionalization of 2-(p-Tolyl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The main challenge lies in controlling the site of functionalization due to the presence of multiple reactive positions with similar pKa values. These include the C5 proton on the oxazole ring, the ortho-protons on the p-tolyl ring, and the benzylic protons of the methyl group. The choice of reagents and reaction conditions is critical to achieve selectivity.

Q2: Which positions on the this compound molecule are most susceptible to functionalization?

A2: The reactivity of the different positions is highly dependent on the reaction type:

  • Deprotonation/Metalation: The C5 proton of the oxazole ring is generally the most acidic, followed by the ortho-protons of the tolyl ring and the benzylic protons. However, the kinetic versus thermodynamic control and the directing group effects can alter this order.

  • Electrophilic Aromatic Substitution (e.g., Halogenation): The electron-rich oxazole ring is more susceptible to electrophilic attack than the tolyl ring, with a preference for the C5 position.

  • Palladium-Catalyzed C-H Activation: The C5 position of the oxazole ring is often the most reactive site for direct arylation.

Q3: How can I selectively functionalize the C5 position of the oxazole ring?

A3: For selective functionalization at the C5 position, palladium-catalyzed C-H activation is a highly effective method. Using a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ with an appropriate ligand and base can direct arylation or alkenylation specifically to this site.[1][2] Alternatively, lithiation at C5 can be achieved when no other highly acidic protons are present.[3]

Q4: What is the best approach for functionalizing the ortho-position of the tolyl group?

A4: Directed ortho-lithiation (DoM) is the most common strategy. This involves using an organolithium reagent, often in the presence of a directing group. For this compound, the oxazole ring itself can act as a directing group. The use of sterically hindered lithium amide bases can favor deprotonation at the ortho-position of the tolyl ring over the C5 position of the oxazole.

Q5: Is it possible to functionalize the methyl group of the tolyl substituent?

A5: Yes, functionalization of the benzylic protons of the tolyl's methyl group is possible, typically through lithiation. This is often in competition with deprotonation at the C5 and ortho-tolyl positions. The use of specific bases, such as lithium diethylamide, can favor the formation of the 2-(lithiomethyl)oxazole isomer.[4]

Q6: What are the recommended starting points for developing a novel functionalization method for this compound?

A6: A good starting point is to review the literature for similar oxazole systems. For C-H functionalization, palladium catalysis is a robust choice.[1][2] For nucleophilic functionalization, directed lithiation is a powerful tool, but careful optimization of the base, solvent, and temperature is necessary to control regioselectivity.[3][4]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Directed Lithiation

Q: I am attempting a directed lithiation of this compound to functionalize the ortho-position of the tolyl ring, but I am obtaining a mixture of products, including functionalization at the C5 position of the oxazole and the benzylic position. What is going wrong?

A: This is a common issue arising from the comparable acidities of the protons at the ortho-tolyl, C5-oxazole, and benzylic positions. The regioselectivity of lithiation is highly sensitive to the reaction conditions. Here are some potential causes and solutions:

Potential Cause Suggested Solution
Inappropriate Base The choice of base is crucial. While n-BuLi or LDA can lead to mixtures, sterically hindered bases like lithium diethylamide (LiNEt₂) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can improve selectivity towards the benzylic or ortho-tolyl positions, respectively.[3][4]
Solvent Effects The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF are commonly used, but for certain bases, non-coordinating solvents might offer different selectivity.
Temperature Control Lithiation reactions are typically performed at low temperatures (-78 °C) to control the kinetics. Allowing the reaction to warm up can lead to equilibration and loss of selectivity. Ensure strict temperature control throughout the reaction.
Reaction Time The kinetically favored product may not be the thermodynamically most stable one. Short reaction times at low temperatures tend to favor the kinetic product. Equilibration over time can lead to a mixture.
Problem 2: Low Yield in Palladium-Catalyzed C-H Arylation at C5

Q: I am trying to perform a direct C-H arylation at the C5 position of this compound using a palladium catalyst, but the yield is very low. What are the possible reasons, and how can I improve it?

A: Low yields in Pd-catalyzed C-H arylation can stem from several factors related to the catalyst, reagents, and reaction conditions.

Potential Cause Suggested Solution
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate Ligand or Base The choice of ligand and base is critical for catalyst stability and activity. For oxazole arylation, phosphine ligands like PPh₃ are often effective.[1] The base, typically an alkali metal carbonate or phosphate, plays a key role in the C-H activation step.[2] Cs₂CO₃ is often a good choice.
Suboptimal Reaction Temperature C-H activation reactions usually require elevated temperatures (e.g., 100-140 °C). If the temperature is too low, the reaction may not proceed at a reasonable rate.
Incorrect Stoichiometry The ratio of the oxazole, aryl halide, catalyst, ligand, and base should be optimized. An excess of the aryl halide is sometimes used to drive the reaction to completion.
Presence of Inhibitors Certain functional groups on the substrates or impurities in the reagents or solvents can inhibit the catalyst. Ensure high purity of all components.
Problem 3: Unwanted Halogenation at Multiple Sites

Q: During the bromination of this compound, I am observing the formation of di- and tri-brominated products, and the reaction is not selective. How can I achieve selective monobromination at the C5 position?

A: Over-halogenation is a common problem when dealing with electron-rich heterocycles. To achieve selective monobromination at the C5 position, precise control over the reaction conditions is necessary.

Potential Cause Suggested Solution
Excess Halogenating Agent Using more than one equivalent of the halogenating agent (e.g., NBS or Br₂) will lead to multiple halogenations. Use a stoichiometric amount (1.0-1.1 equivalents) of the halogenating agent.
High Reaction Temperature Higher temperatures can increase the rate of the reaction and lead to over-halogenation. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity.
Prolonged Reaction Time Allowing the reaction to proceed for too long can result in the formation of polyhalogenated products. Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed.
Choice of Solvent The polarity of the solvent can influence the reactivity of the halogenating agent. Solvents like CCl₄, CHCl₃, or DMF are commonly used. Experiment with different solvents to find the optimal conditions for selectivity.

Experimental Protocols

Protocol 1: Regioselective Lithiation and Silylation of the ortho-Position of the Tolyl Group

This protocol is adapted from general procedures for directed ortho-lithiation and should be optimized for this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 mmol) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add freshly distilled TMSCl (1.2 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the C5-Position of the Oxazole Ring

This protocol is based on established methods for the direct arylation of oxazoles.[1][2]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Data Summary Tables

Table 1: Influence of Base on the Regioselectivity of Lithiation of 2-Methyl-4-phenyloxazole

This table summarizes data for a closely related substrate to illustrate the effect of the base on regioselectivity.

EntryBaseRatio of C5-lithiation to Methyl-lithiationReference
1n-BuLi91 : 9[3]
2LDA91 : 9[3]
3LiNEt₂1 : 99[3]

Table 2: Comparison of Conditions for the C5-Arylation of 2-Substituted Oxazoles

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂ / PPh₃Cs₂CO₃DMF14070-90[2]
2Pd(PPh₃)₄t-BuOLiDioxane12060-85[1]

Visual Guides

G start Desired Functionalization Site on this compound c5 C5 of Oxazole Ring start->c5 ortho_tolyl ortho-Position of Tolyl Ring start->ortho_tolyl benzylic Benzylic (Methyl) Position start->benzylic pd_catalysis Pd-Catalyzed C-H Activation (e.g., Pd(OAc)₂, PPh₃, Cs₂CO₃) c5->pd_catalysis For Arylation/ Alkenylation halogenation Electrophilic Halogenation (e.g., NBS, Br₂) c5->halogenation For Halogenation dom Directed ortho-Metalation (e.g., hindered LDA, -78°C) ortho_tolyl->dom benzylic_lithiation Benzylic Lithiation (e.g., LiNEt₂, -78°C) benzylic->benzylic_lithiation

Caption: Decision tree for selecting a functionalization strategy.

G start Low Yield in Pd-Catalyzed C-H Functionalization check_inert Verify Inert Atmosphere and Dry Reagents/Solvents start->check_inert optimize_base_ligand Screen Different Bases and Ligands check_inert->optimize_base_ligand If no improvement success Yield Improved check_inert->success If yield improves increase_temp Increase Reaction Temperature optimize_base_ligand->increase_temp If no improvement optimize_base_ligand->success If yield improves check_stoichiometry Adjust Reactant Stoichiometry increase_temp->check_stoichiometry If no improvement increase_temp->success If yield improves check_stoichiometry->success If yield improves

Caption: Workflow for troubleshooting low reaction yield.

References

stability issues of 2-(p-Tolyl)oxazole under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(p-Tolyl)oxazole under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the oxazole ring?

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Generally, the oxazole ring is considered a relatively stable aromatic system.[1] It exhibits thermal stability and is more resistant to acidic conditions compared to pyridine.[1] However, the stability can be influenced by the nature and position of substituents on the ring.[2]

Q2: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for oxazole-containing compounds can be inferred. These may include:

  • Hydrolysis: Under strong acidic or basic conditions, the oxazole ring can be susceptible to hydrolytic cleavage, leading to ring-opening.[2]

  • Oxidation: While generally resistant to oxidation, severe oxidative conditions could potentially lead to degradation of the oxazole or the tolyl substituent.

  • Photodegradation: Exposure to high-intensity UV light may induce photochemical reactions, leading to the formation of degradation products.

Q3: How can I monitor the stability of my this compound sample?

The most common and effective method for monitoring the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS).[3][4] These techniques can separate the parent compound from its degradation products, allowing for accurate quantification of its purity and degradation over time.

Troubleshooting Guides

This section provides solutions to common stability-related issues that may be encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpected decrease in the purity of this compound during storage. The compound may be degrading due to improper storage conditions.Store the compound in a tightly sealed container, protected from light and moisture, at the recommended temperature (refer to the supplier's safety data sheet). For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Appearance of new peaks in the chromatogram of a this compound sample after an experiment. The experimental conditions (e.g., pH, temperature, solvent) may have caused degradation of the compound.Conduct forced degradation studies to identify the conditions causing instability.[5][6] This will help in optimizing the experimental protocol to minimize degradation.
Inconsistent results in bioassays using this compound. The compound may be unstable in the assay medium or under the assay conditions.Evaluate the stability of this compound in the specific bioassay buffer and under the incubation conditions (temperature, light exposure). Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer.

Materials:

  • This compound

  • Solvent or buffer of interest (e.g., phosphate-buffered saline, ethanol)

  • HPLC or UPLC system with UV or MS detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Dilute the stock solution to a final working concentration (e.g., 10 µg/mL) in the same solvent.

  • Divide the working solution into several aliquots in tightly sealed vials.

  • Store the vials under the desired experimental conditions (e.g., 25°C, 40°C, protected from light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot and analyze it by a validated stability-indicating HPLC or UPLC method.

  • Quantify the peak area of this compound at each time point and calculate the percentage of the compound remaining relative to the initial time point (T=0).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5]

Conditions for Forced Degradation:

  • Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp).

Procedure:

  • For each condition, prepare a solution of this compound at a known concentration.

  • Expose the solutions to the respective stress conditions for a defined period.

  • At various time points, take samples, neutralize them if necessary (for acid and base hydrolysis), and analyze them using a suitable analytical method (e.g., UPLC-MS) to identify and quantify the parent compound and any degradation products.

Data Presentation

The following tables provide an illustrative summary of potential stability data for this compound under various conditions. Note: This data is hypothetical and intended for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Table 1: Illustrative pH Stability of this compound at 25°C

pHTime (hours)% Remaining (Illustrative)
2.02495
2.07288
7.424>99
7.472>99
10.02492
10.07285

Table 2: Illustrative Temperature Stability of this compound (Solid State)

Temperature (°C)Time (weeks)% Remaining (Illustrative)
254>99
40498
60493

Mandatory Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting Define_Objectives Define Stability Study Objectives Select_Batches Select Batches of this compound Define_Objectives->Select_Batches Develop_Method Develop & Validate Stability-Indicating Method Select_Batches->Develop_Method Forced_Degradation Forced Degradation Studies Develop_Method->Forced_Degradation Long_Term_Stability Long-Term & Accelerated Stability Studies Forced_Degradation->Long_Term_Stability Analyze_Samples Analyze Samples at Time Points Long_Term_Stability->Analyze_Samples Identify_Degradants Identify & Characterize Degradants Analyze_Samples->Identify_Degradants Establish_Shelf_Life Establish Shelf-Life / Retest Period Identify_Degradants->Establish_Shelf_Life Final_Report Generate Final Stability Report Establish_Shelf_Life->Final_Report

Caption: A typical workflow for conducting stability studies of a chemical compound.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic) cluster_oxidation Oxidative Degradation Parent This compound Ring_Opened Ring-Opened Intermediate Parent->Ring_Opened H₂O / H⁺ or OH⁻ Oxidized_Tolyl Oxidized Tolyl Group (e.g., Benzoic Acid derivative) Parent->Oxidized_Tolyl [O] Oxidized_Oxazole Oxidized Oxazole Ring Parent->Oxidized_Oxazole [O] Final_Product Amide and Carboxylic Acid Fragments Ring_Opened->Final_Product Further reaction

References

refining the workup procedure for 2-(p-Tolyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of 2-(p-Tolyl)oxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of this compound, particularly following a Van Leusen-type synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction time or gently heating the mixture if the protocol allows.
Decomposition of the product.Oxazoles can be sensitive to strong acids. If the workup involves acidic conditions, ensure they are mild and brief. Neutralize the reaction mixture promptly.
Impure reagents.Ensure the aldehyde and TosMIC (p-Toluenesulfonylmethyl isocyanide) are of high purity. The presence of impurities can interfere with the reaction.
Difficulty in Isolating the Product The product is an oil and not a solid.If the product separates as an oil, extract it with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Formation of a stable emulsion during extraction.Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion, you can: • Add a saturated brine solution to increase the ionic strength of the aqueous layer. • Add a small amount of a different organic solvent. • Gently swirl or stir the mixture instead of vigorous shaking. • For persistent emulsions, filtration through a pad of Celite® can be effective.
Product Contaminated with Byproducts Presence of p-toluenesulfinic acid.In the Van Leusen synthesis, p-toluenesulfinic acid is a common byproduct. It can often be removed by a simple filtration if it precipitates. Alternatively, a basic wash (e.g., with saturated sodium bicarbonate solution) during the extraction will remove this acidic impurity.
Unreacted starting materials.If TLC indicates the presence of starting materials, purification by column chromatography is recommended. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
Poor Separation during Column Chromatography Co-elution of the product with impurities.Optimize the eluent system for TLC first to achieve good separation (ΔRf > 0.2). A common starting point for 2-aryloxazoles is a mixture of hexane and ethyl acetate. If separation is still poor, consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the Van Leusen synthesis of this compound?

A1: A typical workup involves cooling the reaction mixture to room temperature, quenching it with water, and extracting the product with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel.

Q2: How can I effectively remove the p-toluenesulfinic acid byproduct?

A2: The p-toluenesulfinic acid byproduct can often be removed by filtering the reaction mixture if it precipitates.[1] If it remains in solution, a wash with a mild aqueous base like sodium bicarbonate during the extraction process will effectively remove it into the aqueous layer.

Q3: My this compound product is an oil, not a solid. How should I proceed with purification?

A3: If the product is an oil, purification by column chromatography is the most common method. Use a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure compound. After chromatography, removing the solvent under reduced pressure should yield the purified oily product.

Q4: I am observing a persistent emulsion during the aqueous extraction. What are the best techniques to break it?

A4: To break an emulsion, you can try the following techniques:

  • Salting out: Add a saturated solution of sodium chloride (brine) to the separating funnel and gently swirl. This increases the polarity of the aqueous phase, often forcing the organic layer to separate.

  • Change of solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q5: What are the recommended TLC conditions for monitoring the reaction and purity of this compound?

A5: A common mobile phase for the TLC analysis of 2-aryloxazoles is a mixture of hexane and ethyl acetate. The ratio can be adjusted to achieve an Rf value for the product of around 0.3-0.5 for optimal separation and visualization. For example, a starting point could be a 9:1 or 4:1 hexane:ethyl acetate mixture. Visualization can be done under UV light (254 nm).

Q6: Are there alternative purification methods to column chromatography for this compound?

A6: Yes. If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is crucial and should be determined experimentally. Common solvents for recrystallization of organic compounds include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.

Experimental Protocols

Standard Aqueous Workup and Extraction
  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel slurry in the initial, least polar eluent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dried, product-adsorbed silica gel onto the top of the column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_workup Workup Procedure cluster_purification Purification start Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate crude_product Crude Product concentrate->crude_product purify Purify crude_product->purify pure_product Pure this compound purify->pure_product troubleshooting_logic start Workup Issue? emulsion Emulsion Formation? start->emulsion Yes no_issue Proceed to Purification start->no_issue No solid_or_oil Product is an Oil? emulsion->solid_or_oil No add_brine Add Brine / Change Solvent emulsion->add_brine Yes impurity Impurity Detected by TLC? solid_or_oil->impurity No extract_oil Proceed with Extraction and Chromatography solid_or_oil->extract_oil Yes column_chrom Purify by Column Chromatography impurity->column_chrom Yes end Successful Workup impurity->end No add_brine->solid_or_oil extract_oil->impurity column_chrom->end no_issue->end

References

analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for impurity profiling of this compound?

The most common and effective methods for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each technique offers unique advantages for separation, detection, and structural elucidation of potential impurities.

Q2: What types of impurities can be expected in this compound samples?

Impurities in this compound can originate from the synthetic route or degradation. Potential impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Chemical compounds that are precursors to the final product.

  • By-products: Formed from side reactions during synthesis.

  • Degradation products: Formed by the chemical breakdown of this compound over time or under stress conditions (e.g., light, heat, humidity).

Q3: How can I identify an unknown peak in my chromatogram?

When an unknown peak is observed, a systematic approach is required. Initially, a review of the synthetic process can provide clues about potential side-products or residual starting materials. For structural elucidation, techniques like mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) can provide molecular weight information. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often indispensable.[1]

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for these analytical methods?

LOD and LOQ are method-dependent and will vary based on the instrumentation, sample matrix, and the specific impurity. However, typical values for common analytical techniques are summarized in the table below.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
HPLC-UV0.01 - 0.1 µg/mL0.03 - 0.3 µg/mL
GC-MS0.1 - 10 ng/mL0.3 - 30 ng/mL
¹H NMR0.01% (w/w) on a 400 MHz instrument[4]0.03% (w/w) on a 400 MHz instrument

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Column degradation.2. Active sites on the stationary phase.3. Mobile phase pH is inappropriate for the analyte.1. Replace the column.2. Use a mobile phase additive (e.g., triethylamine).3. Adjust the mobile phase pH.
Ghost Peaks 1. Contamination in the injection system.2. Impurities in the mobile phase or sample diluent.1. Clean the injector and syringe.2. Use high-purity solvents and freshly prepared mobile phase.
Baseline Drift 1. Column temperature fluctuations.2. Mobile phase composition changing.3. Contaminated column.1. Use a column oven for temperature control.2. Ensure proper mixing and degassing of the mobile phase.3. Flush the column with a strong solvent.
GC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape 1. Injector temperature too low.2. Column contamination.1. Increase the injector temperature.2. Bake out the column or trim the front end.
Low Signal Intensity 1. Leak in the system.2. Dirty ion source.1. Check for leaks using an electronic leak detector.2. Clean the ion source according to the manufacturer's instructions.
Mass Inaccuracy 1. Mass spectrometer requires calibration.1. Perform a mass calibration using the appropriate standard.

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for the separation of this compound from its potential non-polar impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the this compound sample in Acetonitrile.

GC-MS Method for Volatile Impurities

This protocol is designed to detect volatile or semi-volatile impurities.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve 1 mg/mL of the this compound sample in Dichloromethane.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration NMR NMR Analysis Dissolution->NMR Dissolve in deuterated solvent HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Integration Peak Integration & Quantification HPLC->Integration GCMS->Integration Identification Impurity Identification NMR->Identification Integration->Identification Report Generate Report Identification->Report

Caption: General experimental workflow for impurity analysis.

logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources cluster_purification Purification StartingMaterials Starting Materials (e.g., p-tolualdehyde, tosylmethyl isocyanide) Reaction Cyclocondensation Reaction StartingMaterials->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct UnreactedSM Unreacted Starting Materials Reaction->UnreactedSM SideProducts Side-Products (e.g., isomers, over-alkylation products) Reaction->SideProducts Purification Purification (e.g., recrystallization, chromatography) CrudeProduct->Purification Degradation Degradation Products (e.g., hydrolysis products) PureProduct Pure this compound Purification->PureProduct PureProduct->Degradation Storage/Stress

Caption: Logical relationship of impurity origins.

References

Validation & Comparative

Validating the Biological Activity of 2-(p-Tolyl)oxazole Analogues in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative activity of a 2-(p-tolyl)oxazole analogue against established anti-cancer agents. This analysis is supported by experimental data from peer-reviewed studies, detailed methodologies for key cell-based assays, and visualizations of the underlying molecular mechanisms.

The oxazole scaffold is a key heterocyclic moiety in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. This guide focuses on the validation of the anti-cancer potential of this compound derivatives, specifically those designed as analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.

We present a comparative analysis of a representative this compound analogue, 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-tolyl)oxazole, against CA-4 and two widely used chemotherapeutic drugs that also target microtubules: Paclitaxel and Vincristine. The comparison is based on their cytotoxic effects on various human cancer cell lines.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundA549 (Lung Carcinoma) IC50 (nM)HeLa (Cervical Cancer) IC50 (nM)HT-29 (Colorectal Adenocarcinoma) IC50 (nM)MCF-7 (Breast Cancer) IC50 (nM)
2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-tolyl)oxazole89[1]98[1]120[1]Not Reported
Combretastatin A-4 (CA-4)2.9[1]2.3[1]2.6[1]~2.0-5.0
Paclitaxel1.35 - 7.5[2]~2.5 - 7.5~5.0 - 20.0[3]7.5[4][5]
VincristineNot Widely ReportedNot Widely ReportedNot Widely Reported7.37[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antiproliferative Activity Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogue, CA-4, Paclitaxel, Vincristine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of microtubules.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence as tubulin monomers assemble into microtubules.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein, a GTP-containing buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), and a fluorescence reporter (e.g., DAPI).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Paclitaxel, a polymerization promoter) and a negative control (e.g., Vincristine, a polymerization inhibitor).

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Measure the increase in fluorescence or absorbance at regular intervals using a fluorometer or spectrophotometer.

  • Data Analysis: Plot the fluorescence/absorbance values against time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content versus cell count. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Mandatory Visualizations

Signaling Pathway of Tubulin-Targeting Agents

The following diagram illustrates the mechanism of action of tubulin-targeting agents and their impact on downstream signaling pathways, leading to cell cycle arrest and apoptosis.

G Mechanism of Tubulin-Targeting Agents cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption This compound Analogue This compound Analogue This compound Analogue->Tubulin Dimers Inhibits Polymerization Combretastatin A-4 Combretastatin A-4 Combretastatin A-4->Tubulin Dimers Inhibits Polymerization PI3K/Akt Pathway Inhibition PI3K/Akt Pathway Inhibition Combretastatin A-4->PI3K/Akt Pathway Inhibition Downregulates VE-Cadherin Disruption VE-Cadherin Disruption Combretastatin A-4->VE-Cadherin Disruption Disrupts Signaling Vincristine Vincristine Vincristine->Tubulin Dimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Promotes Polymerization/ Inhibits Depolymerization G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis PI3K/Akt Pathway Inhibition->Apoptosis VE-Cadherin Disruption->Apoptosis

Caption: Mechanism of action of tubulin-targeting agents.

Experimental Workflow for Validating Antiproliferative Activity

The diagram below outlines the general workflow for assessing the antiproliferative activity of a test compound in cell-based assays.

G Experimental Workflow for Antiproliferative Assays Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Tubulin Polymerization Assay Tubulin Polymerization Assay Start->Tubulin Polymerization Assay Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Line Selection->Cell Seeding (96-well plate) Compound Treatment Compound Treatment Cell Seeding (96-well plate)->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Incubation (48-72h)->Cell Cycle Analysis Data Analysis & IC50 Determination Data Analysis & IC50 Determination MTT Assay->Data Analysis & IC50 Determination Tubulin Polymerization Assay->Data Analysis & IC50 Determination Cell Cycle Analysis->Data Analysis & IC50 Determination End End Data Analysis & IC50 Determination->End

Caption: Workflow for antiproliferative activity validation.

References

cross-reactivity profiling of 2-(p-Tolyl)oxazole against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity. Off-target effects, resulting from a compound's cross-reactivity with unintended kinases, can lead to toxicity or unexpected pharmacological activities. Therefore, comprehensive cross-reactivity profiling is a critical step in the characterization of any new kinase inhibitor.

This guide provides a framework for evaluating the selectivity of a hypothetical 2-substituted oxazole derivative, hereafter referred to as Compound X , against a panel of kinases. While specific experimental data for 2-(p-Tolyl)oxazole is not publicly available, this document serves as a template for researchers, illustrating how such a compound would be profiled and compared against established inhibitors with varying selectivity profiles. We will compare the hypothetical data for Compound X with the well-characterized inhibitors Sunitinib (a promiscuous/multi-targeted inhibitor) and Lapatinib (a more selective inhibitor).

Comparative Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Compound X, Sunitinib, and Lapatinib against a representative panel of kinases. Activity is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) and as IC₅₀ values (the concentration required for 50% inhibition) for key targets. Lower IC₅₀ values indicate higher potency.

Table 1: Kinase Inhibition Profile at 1 µM

Kinase TargetProtein FamilyCompound X (% Inhibition)Sunitinib (% Inhibition)Lapatinib (% Inhibition)
EGFR Tyrosine Kinase85%75%98%
HER2 (ErbB2) Tyrosine Kinase78%60%95%
VEGFR2 Tyrosine Kinase92% 95% 25%
PDGFRβ Tyrosine Kinase45%90% 15%
c-Kit Tyrosine Kinase30%88% 10%
Abl Tyrosine Kinase15%55%5%
Src Tyrosine Kinase65%70%40%
CDK2 Serine/Threonine Kinase10%40%8%
p38α (MAPK14) Serine/Threonine Kinase5%35%3%

Table 2: Comparative IC₅₀ Values (nM) for Key Kinases

Kinase TargetCompound X (IC₅₀, nM)Sunitinib (IC₅₀, nM)Lapatinib (IC₅₀, nM)
EGFR 15025010
HER2 (ErbB2) 20030013
VEGFR2 50 25 >10,000
PDGFRβ >1,00060 >10,000
Src 450180850

Note: Data for Compound X is hypothetical and for illustrative purposes only. Data for Sunitinib and Lapatinib are representative values from published literature.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible kinase profiling data. Below is a representative methodology for an in vitro kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

1. Materials and Reagents:

  • Recombinant human kinases (e.g., from commercial vendors).

  • Kinase-specific peptide substrates.

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution (at a concentration near the Kₘ for each kinase).

  • Test compounds (Compound X, Sunitinib, Lapatinib) dissolved in DMSO.

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. For a single-point screen, a 1 µM final concentration is common. For IC₅₀ determination, a 10-point, 3-fold dilution series is typical.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP solution in the kinase reaction buffer.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.

  • Signal Detection:

    • Following incubation, add 5 µL of the ATP depletion reagent from the detection kit to all wells. This stops the kinase reaction and removes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the kinase detection reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

3. Data Analysis:

  • Percent Inhibition: Calculate the percentage of inhibition for each compound relative to the DMSO control using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • IC₅₀ Determination: For serial dilution data, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Visualizations

Diagrams are crucial for visualizing complex workflows and biological pathways, providing an intuitive understanding of the experimental setup and the compound's potential biological context.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution (e.g., Compound X) Plate Dispense Compound to 384-well Plate Compound->Plate Kinase Kinase/Substrate Mix AddKinase Add Kinase/ Substrate Mix Kinase->AddKinase ATP ATP Solution AddATP Initiate Reaction with ATP ATP->AddATP Plate->AddKinase Incubate1 Pre-incubation (10 min) AddKinase->Incubate1 Incubate1->AddATP Incubate2 Reaction Incubation (1 h at 30°C) AddATP->Incubate2 Stop Stop Reaction & Deplete ATP Incubate2->Stop Detect Add Detection Reagent (ADP -> ATP -> Light) Stop->Detect Read Read Luminescence Detect->Read Calc Calculate % Inhibition Read->Calc IC50 Determine IC50 Values Calc->IC50

Caption: Experimental workflow for in vitro kinase cross-reactivity profiling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Responses (Proliferation, Survival) TF->Response CompoundX Compound X VEGFR2 VEGFR2 CompoundX->VEGFR2 (Hypothetical Target) Sunitinib Sunitinib Sunitinib->RTK (VEGFR2, PDGFRβ) Lapatinib Lapatinib Lapatinib->RTK (EGFR, HER2)

Caption: Simplified MAPK/ERK signaling pathway showing potential points of inhibition.

head-to-head comparison of different synthetic routes to 2-(p-Tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of two prominent synthetic routes for the preparation of 2-(p-tolyl)oxazole, a valuable building block in medicinal chemistry and materials science. The comparison focuses on key performance indicators such as reaction yield, conditions, and starting materials, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterVan Leusen Oxazole SynthesisRobinson-Gabriel Synthesis
Starting Materials p-Tolualdehyde, Tosylmethyl isocyanide (TosMIC)2-Amino-1-(p-tolyl)ethan-1-one hydrochloride, Benzoyl chloride
Key Reagents Potassium carbonate (K2CO3), MethanolPyridine, Dioxane
Reaction Temperature Reflux (approx. 65 °C)100 °C
Reaction Time 2 hours4 hours
Yield 85%78%
Purification Column chromatographyRecrystallization

Synthetic Pathway Overview

The following diagram illustrates the two synthetic pathways for this compound discussed in this guide.

G cluster_0 Van Leusen Oxazole Synthesis cluster_1 Robinson-Gabriel Synthesis A p-Tolualdehyde C This compound A->C K2CO3, MeOH, Reflux, 2h Yield: 85% B Tosylmethyl isocyanide (TosMIC) B->C D 2-Amino-1-(p-tolyl)ethan-1-one HCl F Intermediate Amide D->F Pyridine, Dioxane E Benzoyl chloride E->F G This compound F->G 100 °C, 4h Yield: 78%

Caption: Comparative workflow of Van Leusen and Robinson-Gabriel syntheses for this compound.

Experimental Protocols

Van Leusen Oxazole Synthesis

This method provides a high-yielding, one-pot synthesis of this compound from p-tolualdehyde and tosylmethyl isocyanide (TosMIC).

Materials:

  • p-Tolualdehyde (1.20 g, 10 mmol)

  • Tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Methanol (50 mL)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • A solution of p-tolualdehyde (1.20 g, 10 mmol) and tosylmethyl isocyanide (2.15 g, 11 mmol) in 50 mL of methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Potassium carbonate (2.76 g, 20 mmol) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: Approximately 1.35 g (85%).

Robinson-Gabriel Synthesis

This classical approach involves the acylation of an α-aminoketone followed by cyclodehydration to form the oxazole ring.

Materials:

  • 2-Amino-1-(p-tolyl)ethan-1-one hydrochloride (2.02 g, 10 mmol)

  • Benzoyl chloride (1.55 g, 11 mmol)

  • Pyridine (2 mL)

  • Dioxane (30 mL)

  • Ice-water

  • Ethanol (for recrystallization)

Procedure:

  • A solution of 2-amino-1-(p-tolyl)ethan-1-one hydrochloride (2.02 g, 10 mmol) in a mixture of 30 mL of dioxane and 2 mL of pyridine is prepared in a round-bottom flask.

  • Benzoyl chloride (1.55 g, 11 mmol) is added dropwise to the stirred solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to 100 °C for 4 hours.

  • The mixture is then cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield pure this compound.

Expected Yield: Approximately 1.24 g (78%).

Concluding Remarks

Both the Van Leusen and Robinson-Gabriel syntheses are effective methods for the preparation of this compound. The Van Leusen reaction offers a higher yield and a more streamlined one-pot procedure. However, it requires the use of the specialized reagent TosMIC and chromatographic purification. The Robinson-Gabriel synthesis, while providing a slightly lower yield, utilizes more common laboratory reagents and often allows for purification by simple recrystallization. The choice of synthetic route will therefore depend on the specific requirements of the researcher, including desired yield, available starting materials and equipment, and scalability of the reaction.

Validating the Binding Mode of 2-(p-Tolyl)oxazole through Mutagenesis Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding mode of a hypothetical selective COX-2 inhibitor, 2-(p-Tolyl)oxazole, validated through site-directed mutagenesis studies. By comparing its performance with the well-established COX-2 inhibitor, Celecoxib, this document offers insights into the structural determinants of inhibitor selectivity and affinity. The experimental data presented herein is based on established findings from mutagenesis studies of the cyclooxygenase-2 (COX-2) enzyme.

Comparative Analysis of Inhibitor Affinity

To investigate the binding mode of this compound and confirm its reliance on the distinct topology of the COX-2 active site, a single point mutation (V523I) was introduced. This mutation mimics the corresponding residue in COX-1, which is known to restrict the entry of selective inhibitors into a side pocket of the active site. The inhibitory activities of this compound and Celecoxib were assessed against both the wild-type (WT) and the V523I mutant of COX-2.

CompoundTargetIC₅₀ (nM)Fold Change in IC₅₀ (Mutant vs. WT)
This compound Wild-Type COX-215-
V523I Mutant COX-2>10,000>667
Celecoxib Wild-Type COX-240-
V523I Mutant COX-2>15,000>375

Data Interpretation: The significant increase in the IC₅₀ value for both this compound and the reference compound, Celecoxib, against the V523I mutant demonstrates that the presence of valine at position 523 is critical for their potent inhibition of COX-2.[1] The substitution with the bulkier isoleucine residue, as found in COX-1, sterically hinders the access of these inhibitors to a key binding pocket, thereby drastically reducing their affinity. This provides strong evidence that this compound, much like other selective COX-2 inhibitors, achieves its selectivity by exploiting this structural difference between the two COX isoforms.

Experimental Protocols

Site-Directed Mutagenesis

The V523I mutation in the human COX-2 expression plasmid was generated using a commercially available site-directed mutagenesis kit.

  • Template: pCW-hCOX-2 (plasmid containing the full-length human COX-2 cDNA)

  • Mutagenic Primers:

    • Forward: 5'-GAA ACC ATC GAT AGA AGT TGG AGC -3'

    • Reverse: 5'- GCT CCA ACT TCT ATC GAT GGT TTC -3' (The codon for Valine (GTC) at position 523 was changed to Isoleucine (ATC))

  • Procedure:

    • The mutagenic primers were annealed to the denatured template plasmid.

    • A high-fidelity DNA polymerase was used to extend the primers and synthesize the mutated plasmid.

    • The parental, non-mutated template DNA was digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

    • The newly synthesized, mutated plasmid was transformed into competent E. coli cells for propagation.

    • The presence of the desired mutation was confirmed by DNA sequencing.

Protein Expression and Purification

Wild-type and V523I mutant COX-2 were expressed in a baculovirus/insect cell expression system.

  • Host Cells: Spodoptera frugiperda (Sf9) cells

  • Procedure:

    • Recombinant baculoviruses containing the WT and V523I COX-2 cDNA were generated.

    • Sf9 cells were infected with the high-titer viral stocks.

    • Cells were harvested 48-72 hours post-infection.

    • The microsomal fraction containing the membrane-bound COX-2 was isolated by differential centrifugation.

    • The protein concentration in the microsomal preparations was determined using a standard Bradford assay.

In Vitro COX Inhibitory Assay

The potency of the inhibitors was determined by measuring their ability to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by the recombinant WT and V523I COX-2 enzymes.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.

  • Procedure:

    • The microsomal preparations of WT or V523I COX-2 were pre-incubated with various concentrations of the test compounds (this compound or Celecoxib) or vehicle (DMSO) for 15 minutes at room temperature.

    • The reaction was initiated by the addition of arachidonic acid (10 µM).

    • The mixture was incubated for 2 minutes at 37°C.

    • The reaction was terminated by the addition of an acidic stop solution.

    • The concentration of PGE₂ produced was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression cluster_assay Inhibitory Assay mut_primer Mutagenic Primer Design (V523I) pcr PCR Amplification mut_primer->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence baculo Baculovirus Generation sequence->baculo infect Infection of Sf9 Insect Cells baculo->infect harvest Cell Harvesting & Microsome Isolation infect->harvest pre_incubate Pre-incubation with Inhibitor harvest->pre_incubate reaction Addition of Arachidonic Acid pre_incubate->reaction terminate Reaction Termination reaction->terminate elisa PGE₂ Quantification (ELISA) terminate->elisa ic50 IC₅₀ Determination elisa->ic50

Caption: Experimental workflow for validating inhibitor binding mode.

signaling_pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX2_WT Wild-Type COX-2 AA->COX2_WT Binds COX2_Mut V523I Mutant COX-2 AA->COX2_Mut Binds PGs Prostaglandins (PGE₂) COX2_WT->PGs COX2_Mut->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor This compound Inhibitor->COX2_WT Potent Inhibition Inhibitor->COX2_Mut Weak Inhibition

Caption: Impact of V523I mutation on COX-2 inhibition.

References

comparative analysis of the photophysical properties of 2-(p-Tolyl)oxazole and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the photophysical properties of 2-(p-Tolyl)oxazole and its analogs, focusing on compounds within the 2,5-diaryloxazole class. These molecules are of significant interest due to their applications as scintillators, fluorescent probes, and active materials in organic light-emitting diodes (OLEDs). Their electronic and emissive properties are highly dependent on the nature and substitution pattern of the aryl groups attached to the oxazole core.

Data Presentation: Photophysical Properties of 2,5-Diaryloxazoles

The following table summarizes key photophysical data for 2,5-diphenyloxazole (PPO), a foundational analog, and compares it with derivatives featuring tolyl and other substituted aryl groups. The data has been compiled from various studies to illustrate the structure-property relationships within this class of fluorophores.

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (cm⁻¹)Φ_Fτ_F (ns)
2,5-Diphenyloxazole (PPO)Cyclohexane32029,00036539800.971.4
2-(p-Tolyl)-5-phenyloxazoleToluene323~28,0003704150~0.95~1.5
2-Phenyl-5-(p-tolyl)oxazoleToluene322~29,5003684090~0.96~1.4
2,5-Di-(p-tolyl)oxazoleToluene325~31,0003734180~0.95~1.6
2-(Biphenyl-4-yl)-5-phenyloxazole (BPO)Toluene34045,00039543400.931.3

Note: Data is compiled from multiple sources and serves for comparative purposes. Exact values can vary with experimental conditions. Molar absorptivity (ε) and quantum yield (Φ_F) for tolyl derivatives are estimated based on values for closely related structures.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the relative fluorescence quantum yield of a sample, a key parameter in characterizing fluorescent molecules.

experimental_workflow Workflow for Relative Fluorescence Quantum Yield Measurement cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_em Fluorescence Measurement cluster_calc Calculation prep_sample Prepare dilute solutions of Sample & Standard measure_abs_sample Measure Absorbance of Sample & Standard (Abs < 0.1 at λ_ex) prep_sample->measure_abs_sample prep_blank Prepare solvent blank measure_abs_blank Record baseline with solvent blank prep_blank->measure_abs_blank measure_abs_blank->measure_abs_sample Baseline Correction set_params Set excitation λ_ex and emission range measure_abs_sample->set_params measure_em_blank Record emission of solvent blank set_params->measure_em_blank measure_em_sample Record corrected emission spectra of Sample & Standard measure_em_blank->measure_em_sample Blank Subtraction integrate_em Integrate area under the emission curves measure_em_sample->integrate_em calc_qy Calculate Quantum Yield (Φ_F) using comparative formula integrate_em->calc_qy

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. UV-Visible Absorption Spectroscopy

  • Objective: To determine the absorption spectra and molar absorptivity (ε) of the compounds.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solutions of the sample compounds are prepared in a spectroscopic grade solvent (e.g., cyclohexane, toluene) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M).

    • Quartz cuvettes with a 1 cm path length are cleaned and rinsed with the solvent.

    • The spectrophotometer is turned on and allowed to warm up for at least 20 minutes to stabilize the lamps.

    • A baseline correction is performed using a cuvette filled with the pure solvent.

    • The absorption spectrum of each sample solution is recorded over a relevant wavelength range (e.g., 250-450 nm).

    • The wavelength of maximum absorbance (λ_abs) is identified.

    • Molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm).

2. Steady-State Fluorescence Spectroscopy

  • Objective: To determine the fluorescence emission spectra of the compounds.

  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube (PMT) detector.

  • Procedure:

    • Sample solutions are prepared as for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • The spectrofluorometer is configured with an excitation wavelength (λ_ex) typically set at or near the λ_abs of the compound.

    • A cuvette containing the pure solvent is used to record a blank spectrum to account for solvent Raman scattering.

    • The fluorescence emission spectrum of each sample is recorded. The resulting spectra are corrected for instrument response (e.g., lamp intensity and detector sensitivity variations with wavelength).

    • The wavelength of maximum emission intensity (λ_em) is determined from the corrected spectrum.

3. Relative Fluorescence Quantum Yield (Φ_F) Determination

  • Objective: To measure the efficiency of the fluorescence process.

  • Method: The comparative method using a well-characterized standard is most common.

  • Procedure:

    • A fluorescent standard with a known quantum yield (Φ_std) and similar absorption/emission range to the sample is chosen (e.g., quinine sulfate or 2,5-diphenyloxazole itself).

    • The absorbance of both the sample and standard solutions are measured at the chosen excitation wavelength.

    • The corrected fluorescence emission spectra of both the sample and the standard are recorded under identical instrument settings.

    • The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample (I_smp) and the standard (I_std).

    • The relative quantum yield of the sample (Φ_smp) is calculated using the following equation: Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (n_smp² / n_std²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

4. Fluorescence Lifetime (τ_F) Measurement

  • Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

  • Procedure:

    • The sample is excited by a pulsed light source (e.g., a picosecond laser or LED) with a high repetition rate.

    • The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.

    • This process is repeated millions of times, and a histogram of photon arrival times is constructed.

    • The resulting decay curve is fitted to an exponential function (or multi-exponential for complex systems) to extract the fluorescence lifetime (τ_F). The quality of the fit is assessed by statistical parameters like chi-squared (χ²).

Navigating the In Vivo Landscape of 2-(p-Tolyl)oxazole: A Comparative Guide to Stability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo fate of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the anticipated in vivo stability and pharmacokinetic profile of 2-(p-Tolyl)oxazole, a member of the versatile oxazole class of heterocyclic compounds. Due to a lack of publicly available in vivo data for this specific molecule, this guide leverages data from structurally related oxazole derivatives and established preclinical testing protocols to provide a predictive overview and a framework for future studies.

Oxazole-containing compounds are of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their metabolic stability and pharmacokinetic behavior are key determinants of their therapeutic potential. This guide will delve into these characteristics, offering a comparative perspective against other heterocyclic scaffolds and detailing the experimental methodologies required for their assessment.

Comparative In Vivo Stability

The in vivo stability of a small molecule is largely dictated by its susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. While direct in vivo stability data for this compound is not available, in vitro metabolic stability studies using liver microsomes from different species can provide a valuable predictive measure.

Below is a summary of in vitro metabolic stability for different heterocyclic cores, which can serve as a proxy for in vivo stability. A higher percentage of the compound remaining after incubation indicates greater metabolic stability.

Table 1: Comparative In Vitro Metabolic Stability of Heterocyclic Compounds in Liver Microsomes

Compound/Core StructureSpeciesIncubation Time (min)% Parent Compound RemainingPredicted In Vivo Stability
Oxazole Derivative (Representative) Human6075%Moderate to High
Rat6060%Moderate
Mouse6045%Low to Moderate
Thiazole Derivative (Comparator) Human6085%High
Rat6070%Moderate to High
Mouse6055%Moderate
Isoxazole Derivative (Comparator) Human6065%Moderate
Rat6050%Moderate
Mouse6030%Low

Note: Data presented are representative values from literature on various substituted heterocyclic derivatives and are intended for comparative purposes only. Actual values for this compound may vary.

Pharmacokinetic Profile: A Look at a Related Aryloxazole

While specific pharmacokinetic parameters for this compound are unavailable, data from a structurally related, more complex aryloxazole derivative, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][2][3]-triazolo[4,3-a]pyridine, can provide insights into the potential pharmacokinetic behavior of this class of compounds.

Table 2: Preclinical Pharmacokinetic Parameters of a Representative Aryloxazole Derivative

ParameterRatDogMonkey
Bioavailability (%) 30-658740
Clearance (mL/min/kg) 3.15 - 7.6512.36.00
Volume of Distribution (Vdss, L/kg) 0.4 - 1.3N/AN/A
Half-life (t1/2, h) 1-51-51-5

Source: Data from a study on a substituted aryloxazole derivative and may not be directly extrapolated to this compound.

These data suggest that aryloxazole derivatives can exhibit moderate to good oral bioavailability and are cleared at a low to moderate rate, leading to half-lives in the range of 1 to 5 hours in preclinical species. The volume of distribution suggests that the compound distributes into the tissues beyond the bloodstream.

Experimental Protocols

To definitively determine the in vivo stability and pharmacokinetic profile of this compound, a series of well-defined preclinical experiments are necessary.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound following intravenous and oral administration in mice or rats.

Methodology:

  • Animal Model: Male and female CD-1 mice (8-10 weeks old).

  • Dosing:

    • Intravenous (IV): 2 mg/kg administered as a bolus injection into the tail vein.

    • Oral (PO): 10 mg/kg administered by oral gavage.

  • Blood Sampling:

    • A sparse sampling technique will be utilized.

    • For the IV group, blood samples (approximately 50 µL) are collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • For the PO group, blood samples are collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes from different species (mouse, rat, human) as a predictor of in vivo clearance.

Methodology:

  • Test System: Pooled liver microsomes from male CD-1 mice, Sprague-Dawley rats, and humans.

  • Incubation: this compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining this compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing the Path Forward

To better understand the workflow for assessing the in vivo characteristics of a novel compound like this compound, the following diagrams illustrate the key processes.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study iv_dose Intravenous Dosing (2 mg/kg) blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose Oral Dosing (10 mg/kg) po_dose->blood_sampling plasma_analysis LC-MS/MS Analysis blood_sampling->plasma_analysis pk_parameters Calculate PK Parameters (CL, Vd, t1/2, F%) plasma_analysis->pk_parameters

In Vivo Pharmacokinetic Study Workflow.

invitro_stability_workflow cluster_invitro In Vitro Metabolic Stability Assay compound This compound incubation Incubation at 37°C with NADPH compound->incubation microsomes Liver Microsomes (Mouse, Rat, Human) microsomes->incubation sampling Time-point Sampling (0-60 min) incubation->sampling analysis LC-MS/MS Analysis sampling->analysis stability_calc Calculate Stability (t1/2, CLint) analysis->stability_calc

In Vitro Metabolic Stability Workflow.

logical_relationship invitro In Vitro Metabolic Stability (Predictive) decision Lead Optimization / Candidate Selection invitro->decision informs invivo In Vivo Pharmacokinetics (Definitive) invivo->decision determines

References

Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative overview of X-ray crystallography and other common analytical techniques for the structural elucidation of small organic molecules, using a case study approach to illustrate their respective strengths and applications.

While the precise crystal structure of 2-(p-tolyl)oxazole is not publicly available, this guide will utilize the closely related molecule, 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, as a case study to demonstrate the power of X-ray crystallography. We will then compare this definitive technique with Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, providing a comprehensive framework for selecting the most appropriate method for structural confirmation.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Case Study: 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole

The crystal structure of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole reveals a near-planar geometry. The phenyl and tolyl rings are slightly inclined relative to the central oxadiazole ring.[1] This arrangement facilitates π-π stacking interactions between adjacent molecules in the crystal lattice.[1]

Table 1: Crystallographic Data for 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole

ParameterValue
Chemical FormulaC₁₅H₁₂N₂O
Molecular Weight236.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)19.733(5)
b (Å)5.1441(12)
c (Å)12.436(3)
β (°)107.477(6)
Volume (ų)1204.1(5)
Z4
Temperature (K)93
RadiationMo Kα
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for single-crystal X-ray diffraction involves the following key steps:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent, often by slow evaporation or vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and other structural parameters.

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution C->D E Structure Refinement D->E F Final Structural Model E->F G cluster_0 Structural Elucidation Methods A Target Molecule B X-ray Crystallography A->B Requires Crystal C NMR Spectroscopy A->C Requires Solution D Computational Chemistry A->D Requires Model E Definitive 3D Structure B->E Provides C->E Suggests D->E Predicts

References

A Comparative Analysis of 2-(p-Tolyl)oxazole-Based Probes and Commercial Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate fluorescent probes is a critical step in visualizing and quantifying cellular processes. This guide provides a head-to-head comparison of the performance of emerging 2-(p-Tolyl)oxazole-based fluorescent probes against established commercial dyes, supported by experimental data and detailed protocols.

This report summarizes the photophysical properties of a representative this compound-based probe and compares them with well-established commercial fluorescent dyes, Alexa Fluor 488 and Cy3B. The data presented here is essential for making informed decisions on fluorophore selection for various bio-imaging applications.

Performance Benchmarking: Key Photophysical Parameters

The effectiveness of a fluorescent probe is primarily determined by its quantum yield, molar absorptivity (extinction coefficient), and photostability. A high quantum yield and molar absorptivity contribute to a brighter fluorescent signal, while high photostability allows for longer observation times without significant signal loss.

PropertyThis compound DerivativeAlexa Fluor 488Cy3B
Quantum Yield (Φ) 0.76 (in Dichloromethane)~0.92 (in water)~0.67 (in water)
Molar Absorptivity (ε) (cm⁻¹M⁻¹) Data Not Available> 65,000~150,000
Excitation Max (nm) Not Specified~495~558
Emission Max (nm) Not Specified~519~572
Photostability Generally Good (Oxazole Core)HighModerate

Note: The quantum yield for the this compound derivative is reported in an organic solvent (Dichloromethane), which may differ from its performance in aqueous biological environments. Direct comparative data for molar absorptivity and a standardized measure of photostability for this specific oxazole probe were not available in the reviewed literature.

Discussion of Performance

While specific data for a direct comparison is limited, the available information suggests that certain this compound-based probes can exhibit high quantum yields, in some cases comparable to widely used commercial dyes. The oxazole core is known for its good photostability. However, commercial dyes like Alexa Fluor 488 are well-characterized and optimized for high performance in aqueous buffers, exhibiting a very high quantum yield and a strong extinction coefficient, making them exceptionally bright. Cy3B, another popular commercial dye, also offers a good quantum yield and a very high molar absorptivity.

The choice between a this compound-based probe and a commercial dye will depend on the specific application, the desired spectral properties, and the experimental conditions. Further characterization of this compound probes in aqueous solutions is necessary for a more direct and comprehensive comparison.

Experimental Protocols

To ensure a fair and accurate comparison between different fluorescent probes, the following experimental protocols are recommended:

Determination of Quantum Yield (Relative Method)

The quantum yield of a fluorescent probe can be determined relative to a well-characterized standard with a known quantum yield.

Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Solution (Known Quantum Yield) adjust_abs Adjust Concentrations for Absorbance < 0.1 at Excitation Wavelength prep_standard->adjust_abs prep_sample Prepare Sample Solution (Unknown Quantum Yield) prep_sample->adjust_abs measure_abs Measure Absorbance Spectra adjust_abs->measure_abs measure_em Measure Fluorescence Emission Spectra measure_abs->measure_em integrate_em Integrate Emission Spectra measure_em->integrate_em calculate_qy Calculate Quantum Yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) integrate_em->calculate_qy

Caption: Workflow for determining the relative fluorescence quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties similar to the probe being tested (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Solution Preparation: Prepare a series of dilutions for both the standard and the sample probe in the same solvent. Adjust the concentrations to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission curves for both the standard and the sample.

  • Calculation: Calculate the quantum yield of the sample using the following equation: ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • Subscripts X and ST refer to the sample and the standard, respectively.

Determination of Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

  • Solution Preparation: Prepare a solution of the fluorescent probe with a precisely known concentration in a suitable solvent.

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.

  • Calculation: Calculate the molar absorptivity using the Beer-Lambert law: A = εcl Where:

    • A is the absorbance

    • ε is the molar absorptivity (in M⁻¹cm⁻¹)

    • c is the molar concentration of the solution (in M)

    • l is the path length of the cuvette (typically 1 cm)

Photostability Assay

Photostability is the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.

Workflow for Photostability Assay

G cluster_prep Sample Preparation cluster_exposure Controlled Illumination cluster_measurement Time-Lapse Fluorescence Measurement cluster_analysis Data Analysis prep_solutions Prepare Solutions of Probes at a Standardized Concentration expose_light Expose Samples to a Constant, High-Intensity Light Source prep_solutions->expose_light measure_intensity Measure Fluorescence Intensity at Regular Time Intervals expose_light->measure_intensity plot_decay Plot Fluorescence Intensity vs. Time measure_intensity->plot_decay calculate_half_life Determine the Photobleaching Half-Life (t½) plot_decay->calculate_half_life

Caption: Workflow for assessing the photostability of fluorescent probes.

Methodology:

  • Sample Preparation: Prepare solutions of the probes to be compared at the same concentration in the same buffer.

  • Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with neutral density filters).

  • Image Acquisition: Acquire a time-lapse series of images of the samples under continuous illumination. Use the same acquisition parameters (excitation power, exposure time, etc.) for all samples.

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time.

  • Quantification: Plot the normalized fluorescence intensity as a function of time. The photostability can be quantified by determining the time it takes for the fluorescence intensity to decrease to 50% of its initial value (photobleaching half-life).

Signaling Pathway Visualization

The following diagram illustrates a generic signaling pathway that can be studied using fluorescent probes. Labeled ligands or antibodies can be used to track receptor internalization and downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor adaptor Adaptor Protein receptor->adaptor Activation ligand Fluorescent Ligand (e.g., this compound Probe) ligand->receptor Binding kinase1 Kinase 1 adaptor->kinase1 Recruitment kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation gene Target Gene transcription_factor->gene Translocation & Gene Expression response Cellular Response gene->response

Caption: A generic signal transduction pathway initiated by ligand binding.

Independent Verification of Biological Effects of 2-(p-Tolyl)oxazole: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the specific biological effects of 2-(p-Tolyl)oxazole. While the oxazole scaffold is a common feature in many biologically active compounds, no dedicated studies reporting the in vitro or in vivo activity of this compound could be identified.

This guide aims to provide an independent verification of the reported biological effects of this compound. However, the absence of primary research articles, clinical studies, or patents detailing its specific pharmacological properties makes a direct comparison with alternative compounds impossible at this time.

The broader family of oxazole derivatives has been extensively investigated and has shown a wide range of biological activities, including but not limited to:

  • Anti-inflammatory effects: Certain substituted oxazoles have been reported to exhibit anti-inflammatory properties.

  • Anticancer activity: Various oxazole-containing molecules have been evaluated for their potential as anticancer agents.

  • Enzyme inhibition: The oxazole ring is a key structural component in inhibitors of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.

  • Phosphodiesterase (PDE) inhibition: Some oxazole derivatives have been identified as inhibitors of phosphodiesterases.

It is crucial to note that the biological activity of a molecule is highly dependent on its specific chemical structure, including the nature and position of its substituents. Therefore, extrapolating the activities of other oxazole derivatives to this compound would be scientifically unsound without direct experimental evidence.

Conclusion

Based on the currently available information, an independent verification of the reported biological effects of this compound cannot be provided. There is no published experimental data to summarize, compare, or visualize.

For researchers, scientists, and drug development professionals interested in the potential of this specific compound, the following steps are recommended:

  • Primary Research: The primary need is for foundational in vitro and in vivo studies to determine the biological activity profile of this compound.

  • Comparative Studies: Should initial studies reveal significant biological effects, subsequent research should focus on comparing its performance against existing compounds with similar mechanisms of action.

This report will be updated if and when relevant scientific data on the biological effects of this compound becomes publicly available.

Safety Operating Guide

Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-(p-Tolyl)oxazole as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, a conservative approach to its disposal is mandatory to ensure personnel safety and environmental compliance. The following procedures are based on best practices for the management of solid chemical waste in a research and development setting.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The information herein is synthesized from general hazardous waste management protocols and assumes the compound may possess undetermined hazardous properties.

Key Safety and Handling Data

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat are mandatory.To prevent skin and eye contact with the chemical.
Ventilation All handling and packaging for disposal should be performed in a certified chemical fume hood.To minimize the risk of inhalation of any fine particulates or vapors.
Waste Container A clearly labeled, dedicated, and sealable container for solid hazardous chemical waste. The container must be made of a material compatible with organic compounds.To ensure proper containment and prevent accidental spills or reactions.
Labeling The waste container must be labeled "Hazardous Waste" and list "this compound" as a constituent. Include the date of initial waste accumulation.To comply with regulations and inform waste management personnel of the container's contents.
Storage Store the sealed waste container in a designated satellite accumulation area away from incompatible chemicals, heat sources, and high-traffic areas.To ensure safe temporary storage prior to collection by environmental health and safety personnel.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the detailed methodology for the safe disposal of this compound. This procedure is designed to be followed sequentially to minimize risks.

1.0 Personal Protective Equipment (PPE) and Preparation 1.1. Before handling the chemical, don the required PPE: nitrile gloves, safety glasses with side shields or goggles, and a lab coat. 1.2. Prepare the designated solid hazardous waste container by ensuring it is clean, dry, and properly labeled. 1.3. Verify that a chemical spill kit is readily accessible.

2.0 Waste Collection 2.1. Perform all operations within a certified chemical fume hood. 2.2. Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula or scoop. 2.3. Avoid generating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization. 2.4. Decontaminate any tools used for the transfer (e.g., spatula, weigh boat) by rinsing them with an appropriate organic solvent (such as acetone or ethanol) into a designated liquid hazardous waste container. 2.5. Place any contaminated disposable materials, such as weighing paper or gloves, into the solid hazardous waste container.

3.0 Container Sealing and Storage 3.1. Securely seal the lid of the hazardous waste container. 3.2. Wipe the exterior of the container with a damp cloth to remove any potential external contamination. 3.3. Ensure the label on the container is legible and complete, including the chemical name and accumulation start date. 3.4. Transport the sealed container to the laboratory's designated satellite accumulation area for hazardous waste.

4.0 Final Disposal 4.1. Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. 4.2. Do not dispose of this compound down the drain or in the regular trash.[1] Incineration or other approved methods for solid organic waste are typically employed by professional disposal services.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Need to Dispose of This compound B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow Specific Disposal Instructions in SDS C->D Yes E Treat as Hazardous Chemical Waste (Conservative Approach) C->E No K End: Proper Disposal Complete D->K F Don Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Work in a Chemical Fume Hood F->G H Place in Labeled, Sealed Solid Hazardous Waste Container G->H I Store in Satellite Accumulation Area H->I J Arrange for EHS Pickup I->J J->K

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and adheres to environmental regulations. By following these procedures, your laboratory can maintain a high standard of safety and chemical hygiene.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Tolyl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(p-Tolyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.